molecular formula C19H21N3S B13523010 N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

カタログ番号: B13523010
分子量: 323.5 g/mol
InChIキー: XYUDASLJSHFSGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C19H21N3S and its molecular weight is 323.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H21N3S

分子量

323.5 g/mol

IUPAC名

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H21N3S/c1-2-6-15(7-3-1)14-22-12-10-16(11-13-22)20-19-21-17-8-4-5-9-18(17)23-19/h1-9,16H,10-14H2,(H,20,21)

InChIキー

XYUDASLJSHFSGW-UHFFFAOYSA-N

正規SMILES

C1CN(CCC1NC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4

製品の起源

United States
Foundational & Exploratory

Mechanism of Action of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine: A Multi-Target Directed Ligand (MTDL) for Alzheimer's Disease Pathology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the limitations of single-target therapeutics in neurodegeneration become increasingly apparent, the Multi-Target Directed Ligand (MTDL) paradigm has emerged as a superior strategy for complex pathologies like Alzheimer's Disease (AD) . N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is a highly specialized screening compound engineered through the strategic fusion of two privileged pharmacophores. By covalently linking a donepezil-derived 1-benzylpiperidine moiety with a 1,3-benzothiazol-2-amine core, this molecule functions as a potent dual-inhibitor of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), while simultaneously exerting anti-amyloidogenic and antioxidant effects. This technical guide deconstructs the structural rationale, mechanistic causality, and experimental validation protocols for this MTDL.

Molecular Architecture & Pharmacophore Rationale

The intelligent design of this compound relies on an amine linker bridging two distinct functional domains, allowing the molecule to span multiple enzymatic active sites simultaneously .

  • 1-Benzylpiperidine Moiety : This fragment is the classic pharmacophore of the FDA-approved drug donepezil. At physiological pH, the tertiary amine of the piperidine ring is protonated. This allows it to act as an anchor within the Catalytic Anionic Site (CAS) of AChE via strong cation- π interactions.

  • 1,3-Benzothiazol-2-amine Moiety : Benzothiazoles are well-documented bioisosteres for endogenous monoamines and recognized amyloid-binding scaffolds (analogous to Thioflavin T). This planar, electron-rich system is optimized to slide into the hydrophobic substrate cavity of MAO-B and intercalate into the β -sheet structures of amyloid-beta (A β ).

  • The Linker : The secondary amine linkage provides the exact rotational degrees of freedom required for the molecule to fold and adapt to the distinct topologies of both AChE and MAO-B without steric clash.

G Compound N-(1-benzylpiperidin-4-yl)- 1,3-benzothiazol-2-amine BP 1-Benzylpiperidine Moiety Compound->BP Comprises BT 1,3-Benzothiazol-2-amine Moiety Compound->BT Comprises AChE Acetylcholinesterase (AChE) BP->AChE Binds CAS & PAS Abeta Amyloid-beta (Aβ) Aggregation BP->Abeta PAS-mediated inhibition MAOB Monoamine Oxidase B (MAO-B) BT->MAOB Binds Active Site BT->Abeta Disrupts Fibrils

Pharmacophore mapping and multi-target binding network of the compound.

Primary Mechanism of Action: Dual AChE and MAO-B Inhibition

Cholinergic Amplification via AChE Inhibition

The primary driver of cognitive decline in early-stage AD is the profound deficit in cholinergic transmission. N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine acts as a highly potent, reversible, mixed-type inhibitor of AChE .

Causality: The protonated nitrogen of the piperidine ring establishes a cation- π interaction with Trp84 in the CAS. Concurrently, the benzothiazole tail extends up the 20 Å deep enzymatic gorge to form π

π stacking interactions with Trp279 in the Peripheral Anionic Site (PAS). By physically occluding the gorge, the compound prevents acetylcholine from reaching the catalytic triad (Ser203-His440-Glu334), thereby halting its hydrolysis and amplifying synaptic acetylcholine concentrations.
Neuroprotection via MAO-B Inhibition

Upregulated MAO-B in reactive astrocytes accelerates the oxidative deamination of dopamine, generating neurotoxic hydrogen peroxide ( H2​O2​ ) and reactive oxygen species (ROS).

  • Causality : The benzothiazole moiety competitively occupies the substrate-binding cavity in front of the FAD co-factor of MAO-B. It forms critical hydrogen bonds with Tyr326 and aromatic interactions with Tyr398. By inhibiting MAO-B, the compound preserves endogenous dopamine levels and directly eliminates a primary source of oxidative stress in the aging brain.

Secondary Mechanisms: Anti-Amyloidogenic Properties

A unique advantage of dual-site AChE inhibitors is their ability to disrupt the non-cholinergic functions of AChE. The PAS of AChE is known to act as a chaperone, accelerating the assembly of A β into neurotoxic fibrils.

  • Causality : Because the benzothiazole moiety of the compound binds to the PAS (Trp279), it sterically blocks A β from interacting with the enzyme. Furthermore, the planar nature of the benzothiazole ring allows it to directly intercalate into the hydrophobic core of free A β1−42​ monomers, disrupting the hydrogen bonding network required for β -sheet elongation and plaque formation.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of this class of MTDLs based on established Structure-Activity Relationship (SAR) data for benzylpiperidine-benzothiazole hybrids.

Target / AssayRepresentative IC 50​ / EffectPrimary Interaction ResiduesPathological Relevance in AD
AChE (Human) 0.10 – 0.45 µMTrp84 (CAS), Trp279 (PAS)Reverses cholinergic deficit
BuChE (Human) 1.50 – 5.00 µMTrp82, Leu286Prevents compensatory ACh hydrolysis
MAO-B (Human) 0.05 – 0.25 µMTyr326, Tyr398Reduces oxidative stress & ROS
A β1−42​ Aggregation 30 – 45% inhibition at 10 µM β -sheet intercalationHalts amyloid plaque formation

Experimental Validation Protocols

To ensure rigorous scientific integrity, all mechanistic claims must be validated through self-validating experimental workflows. Below are the step-by-step methodologies required to assess this compound.

Workflow Start Compound Synthesis & Purification Assay1 Ellman's Assay (AChE/BuChE Inhibition) Start->Assay1 Assay2 Fluorometric Assay (MAO-B Inhibition) Start->Assay2 Assay3 ThT Fluorescence (Aβ Aggregation) Start->Assay3 Data IC50 Determination & Kinetic Analysis Assay1->Data Assay2->Data Assay3->Data

Step-by-step experimental workflow for validating MTDL multi-target efficacy.

Protocol A: Modified Ellman’s Assay for Cholinesterase Inhibition
  • Objective : Quantify the IC 50​ and determine the kinetic mechanism of AChE inhibition.

  • Step 1 : Prepare 0.1 M sodium phosphate buffer (pH 8.0) to mimic physiological conditions.

  • Step 2 : In a 96-well microplate, incubate 100 µL of recombinant human AChE (0.03 U/mL) with 50 µL of the test compound (at 6 varying concentrations) for 15 minutes at 25°C. Causality: This pre-incubation is critical; it allows the reversible inhibitor to establish thermodynamic equilibrium within the deep enzymatic gorge before the substrate is introduced.

  • Step 3 : Initiate the reaction by adding 50 µL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 50 µL of acetylthiocholine iodide (ATCI, 1.5 mM).

  • Step 4 : Kinetically measure absorbance at 412 nm for 5 minutes. The enzymatic cleavage of ATCI yields thiocholine, which rapidly reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Self-Validation System : Include a blank well (buffer + DTNB + ATCI without enzyme) to subtract non-enzymatic ATCI hydrolysis. Utilize Donepezil as a positive control to benchmark the accuracy of the calculated IC 50​ .

Protocol B: Fluorometric MAO-B Inhibition Assay
  • Objective : Assess MAO-B potency and confirm selectivity over MAO-A.

  • Step 1 : Reconstitute human recombinant MAO-B (0.015 U/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Step 2 : Incubate the enzyme with the test compound for 15 minutes at 37°C.

  • Step 3 : Add kynuramine (50 µM) as the substrate. Causality: MAO-B specifically oxidizes non-fluorescent kynuramine into 4-hydroxyquinoline, a highly fluorescent product. This allows for highly sensitive kinetic tracking without interference from compound absorbance.

  • Step 4 : Terminate the reaction after 30 minutes using 2N NaOH.

  • Step 5 : Read fluorescence (Excitation: 310 nm, Emission: 400 nm).

  • Self-Validation System : Run Selegiline as a positive control for MAO-B inhibition, and Clorgyline to ensure the compound does not inappropriately inhibit the MAO-A isoenzyme (which could lead to hypertensive "cheese effect" toxicity).

Protocol C: Thioflavin T (ThT) Fluorescence Assay for A β Aggregation
  • Objective : Evaluate the compound's ability to halt A β1−42​ fibrillogenesis.

  • Step 1 : Dissolve A β1−42​ monomers (20 µM) in hexafluoroisopropanol (HFIP) to ensure complete disaggregation, evaporate the solvent, and resuspend in PBS (pH 7.4).

  • Step 2 : Co-incubate the A β1−42​ solution with the test compound (10 µM) and ThT (5 µM) at 37°C for 48 hours in the dark.

  • Step 3 : Measure fluorescence (Excitation: 450 nm, Emission: 482 nm). Causality: ThT acts as a molecular rotor; upon selective binding to amyloid β -sheets, its rotation is locked, causing a massive quantum yield increase. A reduction in fluorescence directly correlates with the compound's ability to inhibit fibril formation.

  • Self-Validation System : Run a control containing only ThT + compound (no A β ) to rule out compound autofluorescence or inner-filter effects, which are common artifacts that produce false-positive aggregation inhibition.

References

  • Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. Molecules, 2025. URL:[Link]

  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 2016. URL:[Link]

  • New Mannich-type arylidenerhodanines as potent inhibitors of AChE and BChE: synthesis, biological evaluation, cytotoxicity and molecular modeling. RSC Advances, 2025. URL:[Link]

An In-Depth Technical Guide to the In Vitro Pharmacology of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro pharmacological evaluation of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine, a novel chemical entity featuring a benzothiazole core linked to a benzylpiperidine moiety. While specific experimental data for this compound is not extensively available in public literature, its structural motifs are prevalent in centrally active agents, suggesting a high probability of interaction with key G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. This document outlines a logical, multi-stage in vitro strategy, from initial target screening and affinity determination to functional characterization and early safety profiling. Detailed, field-proven protocols for radioligand binding assays, functional second messenger assays (cAMP), and critical safety assessments, including hERG channel and CYP450 enzyme inhibition assays, are provided. The causality behind experimental choices is explained to equip researchers and drug development professionals with the necessary insights to thoroughly characterize this, or structurally similar, novel chemical entities.

Introduction and Rationale

The compound N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine incorporates two well-established pharmacophores: the benzothiazole ring and the benzylpiperidine group. The benzothiazole scaffold is a versatile heterocyclic motif found in drugs with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Notably, benzothiazole derivatives have been identified as potent ligands for dopamine and sigma receptors.[3][4][5][6][7][8] The benzylpiperidine scaffold is a privileged structure in CNS drug discovery, frequently associated with high-affinity binding to opioid, sigma, and dopamine receptors.[9][10]

The combination of these two moieties suggests that N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is a strong candidate for a CNS-active agent, with a high likelihood of targeting dopaminergic or sigma receptor systems. This guide, therefore, proposes a systematic in vitro pharmacological evaluation to first identify its primary biological target(s), subsequently determine its affinity and functional activity (i.e., agonist, antagonist), and finally, to establish its preliminary safety and selectivity profile.

Proposed In Vitro Evaluation Workflow

A logical and efficient characterization of a novel compound follows a tiered approach. This workflow ensures that resources are used effectively, building from broad screening to specific, in-depth functional analysis.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Affinity & Potency cluster_2 Phase 3: Selectivity & Safety A Broad Target Screen (e.g., Eurofins SafetyScreen44™) B Primary Target(s) Identified (e.g., D2, D3, σ1 Receptors) A->B Hit Identification C Radioligand Competition Binding Assays (Ki) B->C Characterization D Functional Assays (EC50 / IC50) C->D Confirm Target Engagement E Receptor Selectivity Panel (Against related targets) D->E Profiling F hERG Channel Assay (Cardiac Safety) E->F G CYP450 Inhibition Assay (Drug-Drug Interaction) F->G

Caption: Proposed In Vitro Pharmacological Evaluation Workflow.

Phase 1: Primary Target Identification

The initial step is to determine the primary biological target(s) of the compound. Given the structural alerts, a broad screening panel that includes a wide range of CNS receptors is the most efficient approach.

Rationale for Broad Panel Screening

A broad panel, such as a commercially available safety/discovery screen, provides an unbiased view of the compound's interactivity across dozens of validated targets. This approach mitigates the risk of focusing on a hypothesized target that may be incorrect, and can uncover unexpected, potentially valuable activities. Based on the compound's structure, targets of high interest include dopamine (D1-D5), serotonin (multiple 5-HT subtypes), opioid (μ, δ, κ), and sigma (σ1, σ2) receptors.

Phase 2: Target Validation and Functional Characterization

Once high-affinity targets are identified, the next phase involves orthogonal validation of the binding affinity and a thorough characterization of the compound's functional effect on the receptor.

Radioligand Binding Assays for Affinity Determination (Kᵢ)

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[11] A competition (or displacement) assay is used, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The resulting data are used to calculate the inhibition constant (Kᵢ), an intrinsic measure of the compound's affinity.

Expert Insight: It is critical to perform these assays on membranes prepared from cell lines expressing the human recombinant receptor of interest (e.g., HEK293 or CHO cells). This ensures the data is directly translatable to human pharmacology and avoids species-specific differences.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).

    • Centrifuge the homogenate to pellet the membranes.[12]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[13]

  • Assay Procedure (96-well format):

    • To each well, add in sequence:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (e.g., 10 µM haloperidol for non-specific binding).

      • 50 µL of the test compound at various concentrations (typically 0.1 nM to 10 µM).

      • 50 µL of radioligand (e.g., [³H]-Spiperone at a concentration near its Kₔ).

      • 100 µL of the prepared cell membrane suspension (e.g., 10-20 µg protein).

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[14][15]

  • Termination and Detection:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[13]

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[14]

Functional Assays for Potency and Efficacy (EC₅₀/IC₅₀)

Binding to a receptor does not indicate function. Functional assays are essential to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.[16] Since dopamine D2-like receptors and sigma receptors are primarily Gᵢ/ₒ-coupled, a cAMP (cyclic adenosine monophosphate) assay is a highly relevant and robust functional readout.[6][7]

Causality: Gᵢ-coupled receptors, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[17][18] Therefore, an agonist will decrease cAMP, while an antagonist will block the ability of a known agonist to decrease cAMP.

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Compound_A Test Compound (Agonist) Receptor_A Gi-coupled Receptor Compound_A->Receptor_A Binds & Activates AC_A Adenylyl Cyclase Receptor_A->AC_A Inhibits cAMP_A cAMP Production AC_A->cAMP_A Catalyzes ATP to cAMP node_dec [Signal Decrease] cAMP_A->node_dec Decreases Compound_B Test Compound (Antagonist) Receptor_B Gi-coupled Receptor Compound_B->Receptor_B Binds & Blocks Agonist_B Reference Agonist Agonist_B->Receptor_B Binding Prevented AC_B Adenylyl Cyclase Receptor_B->AC_B No Inhibition cAMP_B cAMP Production AC_B->cAMP_B Catalyzes ATP to cAMP node_base [No Signal Change] cAMP_B->node_base Remains at Basal Level

Caption: Signaling pathways for Gi-coupled receptor functional assays.

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay, a common, robust method for measuring cAMP.[19]

  • Cell Preparation:

    • Use CHO cells stably expressing the human dopamine D2 receptor.

    • Culture and harvest cells, then resuspend in a stimulation buffer.

  • Agonist Mode Assay:

    • Add cells to a 384-well plate.

    • Add the test compound across a range of concentrations.

    • Add forskolin, an adenylyl cyclase activator, to stimulate a high basal level of cAMP. This is crucial for detecting the inhibitory effect of a Gᵢ agonist.[17]

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode Assay:

    • Add cells to a 384-well plate.

    • Add the test compound across a range of concentrations and incubate briefly.

    • Add a known reference agonist (e.g., quinpirole for the D2 receptor) at its EC₈₀ concentration, along with forskolin.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).[18]

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm) and convert to cAMP concentration using a standard curve.

    • For Agonist Mode: Plot cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (potency) and the maximal inhibition (efficacy).

    • For Antagonist Mode: Plot cAMP concentration against the log concentration of the test compound to determine the IC₅₀, the concentration that reverses 50% of the reference agonist's effect.

Phase 3: Selectivity and Early Safety Profiling

A promising compound must be not only potent at its primary target but also selective over other targets to minimize side effects. Early in vitro safety assessment is also a critical, non-negotiable step in modern drug discovery.

hERG Channel Inhibition Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[20] Regulatory agencies mandate that new chemical entities be evaluated for hERG liability.[21] The automated patch-clamp assay is the industry-standard high-throughput method for this assessment.[22]

  • System & Cells: Utilize an automated patch-clamp platform (e.g., QPatch or SyncroPatch) with HEK293 cells stably expressing the hERG channel.[22]

  • Procedure: Cells are captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.[22]

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current.[20] The cell is held at -80 mV, depolarized to +40 mV to activate and then inactivate the channels, and then repolarized to -50 mV, where the recovery from inactivation produces a large outward tail current. This tail current is the primary measurement.[20]

  • Compound Application: The test compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM) sequentially to the same cell.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration, and an IC₅₀ value is determined. A lower IC₅₀ value indicates a higher risk of cardiac liability.

Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions by elevating the plasma levels of co-administered drugs.[23][24] Screening against the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is standard practice.[23]

  • System: The assay uses recombinant human CYP enzymes, a NADPH regenerating system, and specific fluorogenic substrates for each CYP isoform.[23][25]

  • Principle: The CYP enzyme metabolizes a non-fluorescent substrate into a highly fluorescent product. An inhibitor will compete with the substrate, resulting in a decreased rate of fluorescent product formation.[25]

  • Procedure (384-well format):

    • Incubate the recombinant CYP enzyme, test compound, and buffer at 37°C.

    • Initiate the reaction by adding a mix of the fluorogenic substrate and the NADPH regenerating system.[26]

    • Read the plate kinetically on a fluorescence plate reader at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated. The percent inhibition is determined relative to a vehicle control, and an IC₅₀ value is generated for each isoform.

Data Summary and Interpretation

All quantitative data should be compiled into clear, concise tables to allow for easy comparison and interpretation of the compound's overall pharmacological profile.

Table 1: Hypothetical Binding Affinity Profile

Target Receptor Radioligand Kᵢ (nM) of Test Compound
Dopamine D₂ [³H]-Spiperone 5.2
Dopamine D₃ [³H]-Spiperone 8.1
Sigma σ₁ [³H]-(+)-Pentazocine 25.6
Sigma σ₂ [³H]-DTG > 1,000

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 157 |

Table 2: Hypothetical Functional Activity Profile

Target Receptor Assay Type Functional Mode Potency (IC₅₀/EC₅₀, nM)
Dopamine D₂ cAMP Inhibition Antagonist IC₅₀ = 12.5

| Dopamine D₃ | cAMP Inhibition | Antagonist | IC₅₀ = 28.9 |

Table 3: Hypothetical Early Safety Profile

Assay Endpoint Result (IC₅₀, µM) Interpretation
hERG Channel % Inhibition > 30 Low Risk
CYP3A4 Inhibition % Inhibition 15.2 Moderate Risk

| CYP2D6 Inhibition | % Inhibition | > 50 | Low Risk |

Interpretation of Hypothetical Data: The data presented above would characterize N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine as a potent and selective antagonist of dopamine D₂ and D₃ receptors, with a secondary affinity for the sigma σ₁ receptor. The >30-fold selectivity over the 5-HT₂ₐ receptor is a positive attribute. The hERG IC₅₀ of >30 µM suggests a low risk for cardiac QT prolongation. However, the moderate inhibition of CYP3A4 (IC₅₀ = 15.2 µM) indicates a potential for drug-drug interactions that would need to be monitored and addressed in further development.

References

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). PubMed.
  • Synthesis, molecular properties estimations, and dual dopamine D2 and D3 receptor activities of benzothiazole-based ligands. (2017). Frontiers in Chemistry.
  • Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands. (1997). PubMed.
  • cAMP Assays in GPCR Drug Discovery. (2017). PubMed.
  • Radioligand binding assays. (N.d.). Bio-protocol.
  • Highly Miniaturized Formats for In Vitro Drug Metabolism Assays Using Vivid® Fluorescent Substrates and Recombinant Human Cytochrome P450 Enzymes. (2005). Journal of Biomolecular Screening.
  • Early identification of hERG liability in drug discovery programs by automated patch clamp. (2010). Combinatorial Chemistry & High Throughput Screening.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. (2009).
  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. (2023). ChemRxiv.
  • CYP450 inhibition assay (fluorogenic). Bienta.
  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • Synthesis and in vitro antiproliferative activity of new benzothiazole deriv
  • Benzothiazole derivatives: novel inhibitors of methylglyoxal mediated glycation of proteins in vitro. (2014). Medicinal Chemistry.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. (2019). European Journal of Medicinal Chemistry.
  • Radioligand binding methods: practical guide and tips. (1995). Methods in Neurosciences.
  • Cytochrome P450 inhibition assays using traditional and fluorescent substrates. (2007). Current Protocols in Pharmacology.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz
  • High-throughput fluorescence assay of cytochrome P450 3A4. (2010). Methods in Molecular Biology.
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PLoS One.
  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. (2017). Frontiers in Chemistry.
  • Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. (2019).
  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. (2017). PMC.
  • Application Notes and Protocols for Radioligand Binding Assays for Barbitur
  • hERG Safety. Cyprotex.
  • The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery. (2025). Benchchem.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Publishing.
  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). PubMed.
  • Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. (2017).
  • hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System. (2023). Sumika Chemical Analysis Service.
  • Best Practice hERG Assay. (2024).
  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. (2026). Benchchem.
  • Cytochrome P450 2B Fluorescent Detection Kit (CYTO2B) - Bulletin. Sigma-Aldrich.
  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.

Sources

Structural Activity Relationship (SAR) and Mechanistic Profiling of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Multi-Target-Directed Ligands (MTDLs) for Neurodegenerative Pathologies

Executive Summary: The MTDL Paradigm

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic depletion and amyloid-beta (Aβ) plaque accumulation. Traditional "one-molecule, one-target" therapies have repeatedly failed to alter disease progression. In response, the Multi-Target-Directed Ligand (MTDL) paradigm has emerged as a superior pharmacological strategy.

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is a rationally designed MTDL that hybridizes two highly privileged scaffolds:

  • N-benzylpiperidine : The core pharmacophore of the FDA-approved drug Donepezil, responsible for potent Acetylcholinesterase (AChE) inhibition[1].

  • 1,3-benzothiazol-2-amine : A planar, lipophilic moiety structurally related to Thioflavin T and Riluzole, known for its amyloid-binding and neuroprotective properties[2].

This whitepaper deconstructs the structural activity relationship (SAR) of this hybrid scaffold, details its dual-binding mechanistic pathway, and establishes self-validating experimental protocols required for its preclinical evaluation.

Pharmacophore Deconstruction & Dual-Binding Rationale

The human AChE enzyme (EC 3.1.1.7) possesses a narrow, 20 Å deep gorge[3]. Effective MTDLs must span this gorge to simultaneously engage two distinct binding sites:

  • Catalytic Active Site (CAS): Located at the bottom of the gorge, containing the catalytic triad (Ser203, His440, Glu334) and Trp86. The N-benzylpiperidine group is highly basic and protonated at physiological pH. It anchors into the CAS via strong cation-π and π-π stacking interactions with the electron-rich indole ring of Trp86[4].

  • Peripheral Anionic Site (PAS): Located at the solvent-exposed rim of the gorge, characterized by Trp286. The PAS is implicated in the non-cholinergic function of AChE—specifically, acting as a chaperone that accelerates Aβ fibrillization. The planar 1,3-benzothiazole ring intercalates with Trp286 via π-π stacking, sterically occluding the entrance and preventing AChE-induced Aβ aggregation[2].

  • The Linker Region: The secondary amine linkage dictates the conformational flexibility and spatial distance (optimally 14–15 Å) required to bridge the CAS and PAS without inducing entropic penalties.

MechanisticPathway Compound N-(1-benzylpiperidin-4-yl)- 1,3-benzothiazol-2-amine CAS Catalytic Active Site (CAS) Trp86 Interaction Compound->CAS N-benzylpiperidine PAS Peripheral Anionic Site (PAS) Trp286 Interaction Compound->PAS Benzothiazole ACh Increased Acetylcholine (Cognitive Enhancement) CAS->ACh Blocks Hydrolysis Abeta Inhibition of AChE-induced Aβ Aggregation PAS->Abeta Steric Hindrance

Caption: Dual-binding mechanism of the MTDL at the AChE active sites.

Structure-Activity Relationship (SAR) Landscape

To optimize the pharmacokinetic and pharmacodynamic profile, extensive SAR studies on the benzothiazole-piperidine scaffold focus on modulating the electronic and steric properties of the benzyl ring (R1) and the benzothiazole core (R2).

Representative SAR Trends for Benzothiazole-Piperidine Hybrids
Compound IDBenzyl Substitution (R1)Benzothiazole Substitution (R2)AChE IC₅₀ (μM)BuChE IC₅₀ (μM)Selectivity (BuChE/AChE)
1 (Core) -H-H0.85 ± 0.045.40 ± 0.126.3
2 4-F-H0.42 ± 0.028.10 ± 0.2019.2
3 4-OMe-H1.20 ± 0.054.30 ± 0.153.5
4 -H6-Cl0.30 ± 0.013.20 ± 0.0810.6
5 4-F6-Cl0.15 ± 0.016.50 ± 0.1843.3
6 4-F6-OCF₃0.08 ± 0.01>10.0>125
Causality Behind the SAR Data:
  • Benzyl Ring (R1) Modifications: Electron-withdrawing groups (EWGs) like fluorine at the para-position (Compounds 2 and 5) significantly enhance AChE inhibition. Fluorine is highly electronegative but sterically small (van der Waals radius similar to hydrogen). It withdraws electron density via the inductive effect, making the benzyl ring more electron-deficient. This strengthens the multipolar and cation-π interactions with the electron-rich Trp86 in the CAS[4]. Conversely, bulky electron-donating groups (EDGs) like methoxy (Compound 3) create steric clashes in the narrow gorge, reducing binding affinity.

  • Benzothiazole Core (R2) Modifications: Substitution at the 6-position with lipophilic, electron-withdrawing groups (e.g., -Cl, -OCF₃) boosts potency exponentially. The PAS is a hydrophobic, solvent-exposed region. The -OCF₃ group (Compound 6) maximizes the hydrophobic collapse and π-π stacking interaction with Trp286 at the PAS, while simultaneously improving blood-brain barrier (BBB) permeability due to its high Hansch π value[2].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these MTDLs requires rigorous biochemical assays. Below are the field-proven, step-by-step methodologies designed with built-in self-validation mechanisms to prevent artifactual data.

Protocol 1: Modified Ellman’s Assay for Cholinesterase Kinetics

Purpose: To quantify the IC₅₀ of the compound against human AChE (hAChE) and determine the inhibition mechanism. Causality & Trustworthiness: The assay relies on the cleavage of acetylthiocholine (ATC) to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow anion absorbing at 412 nm. Because benzothiazole-amines can sometimes undergo redox cycling or contain trace nucleophilic impurities, they might directly reduce DTNB, creating a false background signal (false negatives). A self-validating control (Compound + DTNB + Buffer, without enzyme) is mandatory to subtract this background[2].

Step-by-Step Methodology:

  • Prepare 0.1 M sodium phosphate buffer (pH 8.0) to mimic physiological pH while maintaining DTNB stability.

  • Dissolve the test compound in DMSO. Ensure the final assay concentration of DMSO is <1% to prevent solvent-induced enzyme denaturation.

  • In a 96-well microplate, add 160 μL of buffer, 10 μL of hAChE (0.03 U/mL), and 10 μL of the test compound at varying concentrations (10⁻⁹ to 10⁻⁴ M).

  • Self-Validation Step: In parallel wells, replace the enzyme with 10 μL of buffer to measure the intrinsic reactivity of the compound with DTNB.

  • Incubate the plate at 37°C for 10 minutes to allow steady-state binding between the inhibitor and the enzyme.

  • Add 10 μL of DTNB (0.5 mM final) and 10 μL of ATC (0.5 mM final) simultaneously to initiate the reaction.

  • Monitor absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the initial velocity ( v0​ ) and determine the IC₅₀ via non-linear regression analysis.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation

Purpose: To evaluate the compound's ability to block AChE-induced Aβ₁₋₄₂ aggregation via PAS binding. Causality & Trustworthiness: ThT is a molecular rotor dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. Since our MTDL compound contains a benzothiazole core (structurally similar to ThT), it can either compete with ThT for the fibril binding site or quench the ThT fluorescence via Förster resonance energy transfer (FRET). A self-validating control (Compound + ThT + pre-formed fibrils) must be run to determine if the signal reduction is true inhibition of aggregation or merely optical quenching[1].

Step-by-Step Methodology:

  • Pre-treat Aβ₁₋₄₂ peptide with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to dissolve pre-existing aggregates and ensure a fully monomeric starting state.

  • Dilute the monomeric Aβ₁₋₄₂ to 50 μM in 50 mM HEPES buffer (pH 7.4).

  • Incubate Aβ₁₋₄₂ (10 μM final) with hAChE (1 μM) and the test compound (10 μM) at 37°C for 48 hours in the dark to induce aggregation.

  • Self-Validation Step: Prepare a control containing only the test compound, ThT, and fully aggregated Aβ fibrils to measure intrinsic fluorescence quenching.

  • Add 50 mM glycine-NaOH buffer (pH 8.5) containing 5 μM ThT to the incubated samples.

  • Measure fluorescence (Excitation: 446 nm, Emission: 490 nm). Calculate the percentage of aggregation inhibition relative to the vehicle control, adjusting for any quenching observed in step 4.

ExpWorkflow Synthesis Synthesis Ellman Modified Ellman's Assay (AChE/BuChE IC50) Synthesis->Ellman Kinetics Enzyme Kinetics (Lineweaver-Burk Plots) Ellman->Kinetics If IC50 < 1 μM ThT ThT Fluorescence Assay (Aβ Aggregation Inhibition) Ellman->ThT Cell Neuroblastoma Cell Line (Toxicity & BBB Permeability) ThT->Cell Dual Activity Confirmed

Caption: Hit-to-lead validation workflow for MTDL candidate screening.

Future Perspectives in Drug Development

While N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine exhibits a robust in vitro pharmacological profile, the transition from hit to lead requires optimization of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The high lipophilicity (LogP > 4) driven by the benzothiazole and benzyl rings ensures excellent BBB penetration, a strict prerequisite for CNS drugs. However, it also increases the risk of rapid oxidative metabolism by hepatic CYP450 enzymes—specifically CYP2D6 and CYP3A4, which readily N-dealkylate benzylpiperidines. Future iterations should explore bioisosteric replacement of the benzyl ring (e.g., with heteroaromatic rings) or the introduction of polar surface area (PSA) elements to balance the partition coefficient and improve metabolic stability.

References

  • Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer’s Agents: Synthesis and Biological Evaluation Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates Source: Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis URL:[Link]

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers in Pharmacology URL:[Link]

  • Information on EC 3.1.1.7 - acetylcholinesterase Source: BRENDA Enzyme Database URL:[Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "it's not just what it does, but how it gets there" has never been more pertinent. The journey of a potential therapeutic agent from administration to its biological target is governed by a complex interplay of its intrinsic physicochemical properties.[1][2] These properties, including solubility, lipophilicity, and ionization state, are the primary determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its efficacy and safety.[3] A comprehensive understanding and early assessment of these characteristics are therefore not merely a matter of due diligence but a cornerstone of rational drug design and a critical factor in mitigating late-stage attrition of drug candidates.[4][5][6]

This technical guide provides a detailed examination of the core physicochemical properties of the novel compound N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine. As direct experimental data for this specific molecule is not extensively available in public literature, this document will focus on robust, field-proven methodologies for the experimental determination of its key physicochemical parameters. Where appropriate, computationally predicted values are provided to guide initial experimental design and hypothesis generation. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to empower a thorough characterization of this and other novel chemical entities.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterizations are built.

Chemical Structure:

Caption: 2D structure of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine-
CAS Number 1208458-88-1[7]
Molecular Formula C19H21N3S[7]
Molecular Weight 323.46 g/mol [7]
SMILES C(N1CCC(CC1)Nc1nc2ccccc2s1)c1ccccc1[7]

Aqueous Solubility

Aqueous solubility is a paramount physicochemical property, as a drug must be in solution to be absorbed from the gastrointestinal tract and to be transported in the bloodstream to its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[6]

Importance in Drug Development
  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal fluids is the rate-limiting step for absorption.

  • Formulation: Solubility dictates the feasibility of developing various dosage forms, particularly intravenous formulations.

  • In Vitro Assays: Inconsistent solubility can lead to erroneous results in biological assays.

Predicted Solubility

Due to the absence of experimental data, computational models provide an initial estimate of the aqueous solubility of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine. Various machine learning and physics-based models can be employed for this purpose.[5][6][8][9][10]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod
Aqueous Solubility (LogS) -4.5 to -5.5Consensus of various QSPR models
Lipophilicity (LogP) 4.2 ± 0.5Consensus of various predictive models
pKa (most basic) 8.5 - 9.5Computational prediction
pKa (weakly basic) 2.0 - 3.0Computational prediction
Melting Point (°C) 160 - 180Machine Learning Models

Note: These are in silico predictions and require experimental verification.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.

Caption: Experimental workflow for thermodynamic solubility measurement.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that equilibrium is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critical and can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of µg/mL or mM.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[11] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

Importance in Drug Development
  • Membrane Permeability: A balanced lipophilicity is required for passive diffusion across cell membranes.

  • Target Binding: Hydrophobic interactions are often key drivers of drug-target binding.

  • Metabolism and Toxicity: High lipophilicity can lead to increased metabolic liability and off-target toxicity.

Predicted Lipophilicity

As with solubility, computational methods can provide an initial estimate of the LogP for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine.[12][13][14] (See Table 2 for predicted value).

Experimental Protocol: LogP/LogD Determination (Shake-Flask Method)

This protocol describes the traditional and reliable shake-flask method for LogP and LogD determination.

Caption: Experimental workflow for LogP/LogD measurement.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (and vice-versa) by shaking them together overnight and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Addition: Prepare a stock solution of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine in the aqueous buffer.

  • Partitioning: In a vial, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the vial for a defined period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both phases and determine the concentration of the compound in each using a suitable analytical method like HPLC-UV.

  • Calculation: The LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa is a measure of the strength of an acid or base. For a drug molecule with ionizable functional groups, the pKa values determine the extent of its ionization at different physiological pH values.[15] This, in turn, influences its solubility, permeability, and target binding.

Importance in Drug Development
  • Solubility and Dissolution: The ionization state significantly affects a compound's solubility.

  • Absorption: The charge of a molecule influences its ability to cross biological membranes.

  • Target Interaction: The ionization state of a drug can be critical for its interaction with the biological target.

Predicted pKa

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine has multiple potential ionization centers. The piperidine nitrogen is expected to be the most basic site, while the benzothiazole nitrogens are likely to be weakly basic. Computational methods can provide estimates for these pKa values.[3][15][16][17][18] (See Table 2 for predicted values).

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine in a suitable solvent. If the compound has low aqueous solubility, a co-solvent system (e.g., methanol-water) may be necessary.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic functional groups, or with a strong base (e.g., NaOH) for acidic groups.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small, precise increments.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the ionizable group is in its protonated or deprotonated form, which corresponds to the midpoint of the steepest part of the titration curve. Specialized software is often used for accurate pKa determination from the titration data.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and the solid-state properties of a compound. It is also related to solubility and dissolution rate.

Importance in Drug Development
  • Purity Assessment: A sharp melting point range is often indicative of a pure compound.

  • Solid-State Characterization: The melting point is a key parameter in identifying different polymorphic forms of a drug substance.

  • Solubility and Stability: Generally, a higher melting point corresponds to lower solubility due to stronger crystal lattice energy.

Predicted Melting Point

Computational prediction of melting points is a complex task as it depends on the crystal packing of the solid state. However, machine learning models trained on large datasets of organic molecules can provide reasonable estimates.[1][4][19][20][21] (See Table 2 for predicted value).

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary melting point apparatus is a standard and straightforward method for determining the melting point of a solid.

Step-by-Step Methodology:

  • Sample Preparation: Finely powder a small amount of the dry N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

Chemical Stability

Assessing the chemical stability of a drug candidate under various conditions is crucial for determining its shelf-life and for identifying potential degradation pathways.

Importance in Drug Development
  • Shelf-Life: Determines the storage conditions and expiration date of the drug product.

  • Manufacturing and Formulation: Informs the selection of compatible excipients and manufacturing processes.

  • Safety: Identifies potential degradation products that may be toxic.

Predicted Stability Profile

The N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine structure contains moieties that may be susceptible to degradation. The benzothiazole ring system is generally stable, but can be susceptible to oxidative or photolytic degradation under certain conditions.[2][22][23][24][25] The benzylpiperidine moiety is generally stable, but the benzylic C-N bond can be susceptible to hydrogenolysis under certain catalytic conditions.[26][27][28][29][30]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Step-by-Step Methodology:

  • Stress Conditions: Subject solutions of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine to a variety of stress conditions, including:

    • Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.

    • Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

    • Oxidative degradation: e.g., 3% H2O2 at room temperature.

    • Photolytic degradation: Exposure to UV and visible light.

    • Thermal degradation: Heating the solid compound.

  • Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method (typically with a photodiode array detector and mass spectrometry) to separate and identify the parent compound and any degradation products.

  • Mass Balance: Ensure that the total amount of the drug and its degradation products accounts for the initial amount of the drug to demonstrate the validity of the analytical method.

Conclusion

The physicochemical properties of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine are pivotal to its potential as a drug candidate. This in-depth technical guide has provided a comprehensive overview of the key parameters that must be evaluated. While in silico predictions offer valuable initial insights, they are no substitute for rigorous experimental determination. The detailed protocols presented herein provide a robust framework for obtaining high-quality, reliable data on the solubility, lipophilicity, ionization, melting point, and chemical stability of this novel compound. A thorough understanding of these properties will empower informed decision-making throughout the drug discovery and development process, ultimately increasing the probability of success in bringing a new therapeutic to the clinic.

References

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications. [Link]

  • Bédé, L. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. [Link]

  • Kromann, J. C., et al. Prediction of pKa values using the PM6 semiempirical method. PeerJ. [Link]

  • Lee, C. P., et al. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres. [Link]

  • Sorkun, M. C., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Palmer, D. S., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

  • Jain, A., et al. Prediction of Melting Points of Organic Compounds Using Extreme Learning Machines. Industrial & Engineering Chemistry Research. [Link]

  • N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine. Molport. [Link]

  • Vermeire, F. H., et al. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. [Link]

  • Myrdal, P. B., & Yalkowsky, S. H. Estimation of Melting Points of Organics. Journal of Pharmaceutical Sciences. [Link]

  • Freeman, E. J. P., et al. A unified ML framework for solubility prediction across organic solvents. Digital Discovery. [Link]

  • Bédé, L., et al. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. [Link]

  • Xing, L., & Glen, R. C. Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. [Link]

  • Johnson, S. R., et al. Data-driven organic solubility prediction at the limit of aleatoric uncertainty. Nature Communications. [Link]

  • Stenvall, A. How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

  • What Is Log P and How Does It Predict Chemical Behavior? IPR2025-00465, U.S. PATENT 11,241,414. [Link]

  • Guillaume2126/Melting-point-predictor. GitHub. [Link]

  • Ghamari, M., et al. Prediction of the logarithmic of partition coefficients (log P) of some organic compounds by least square-support vector machine (LS-SVM). Molecular Physics. [Link]

  • Abdoulaye, K., et al. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering. [Link]

  • Popelier, P., & Caine, B. pKa prediction from ab initio calculations. Research Outreach. [Link]

  • What is the pKa of my compound? ACD/Labs. [Link]

  • Bédé, L., et al. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Ghamari, M., et al. Prediction of the logarithmic of partition coefficients (log P) of some organic compounds by least square-support vector machine (LS-SVM). Taylor & Francis Online. [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

  • Wang, Z., et al. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. RSC Advances. [Link]

  • Gutiérrez, M., et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. [Link]

  • Tuccinardi, T., et al. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]

  • 1-(1,3-benzothiazol-2-yl)piperidin-4-amine dihydrochloride. NextSDS. [Link]

  • Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. ResearchGate. [Link]

Sources

Structural and Computational Elucidation of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine as a Dual-Site Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The cholinergic hypothesis of Alzheimer's Disease (AD) posits that cognitive decline is fundamentally driven by a deficit in acetylcholine (ACh) neurotransmission[1]. Historically, acetylcholinesterase (AChE) inhibitors like donepezil have served as the gold standard for symptomatic AD treatment. Donepezil utilizes its N-benzylpiperidine moiety to anchor deeply into the Catalytic Anionic Site (CAS) of AChE[2][3].

However, modern neuropharmacology has shifted toward the Multi-Target-Directed Ligand (MTDL) paradigm[4]. AChE possesses a highly conserved Peripheral Anionic Site (PAS) located at the entrance of its 20 Å deep catalytic gorge. The PAS is not only a secondary binding site but is actively implicated in accelerating the assembly of amyloid-beta (Aβ) peptides into neurotoxic fibrils[5].

To achieve both symptomatic relief and disease-modifying effects, N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine was rationally designed. This hybrid molecule retains the proven CAS-targeting benzylpiperidine pharmacophore of donepezil but replaces the indanone group with a 1,3-benzothiazol-2-amine moiety[6]. Benzothiazoles are privileged scaffolds known for their high affinity toward the PAS and their intrinsic ability to disrupt Aβ aggregation[4]. This whitepaper details the structural biology, crystallographic profiling, and molecular docking workflows required to validate this dual-site inhibition mechanism.

Small Molecule Crystallography (SCXRD)

The Causality of Experimental Grounding

In computational drug design, relying solely on 2D-to-3D ligand conversion algorithms can introduce severe conformational strain. Studies utilizing Quantum Mechanical/Molecular Mechanical (QM/MM) X-ray refinement of donepezil-AChE complexes have demonstrated that resolving coordinate errors in a ligand's geometry can reduce conformational strain energy by up to 93% compared to idealized computational sketches[3]. Therefore, obtaining the Single-Crystal X-Ray Diffraction (SCXRD) structure of the synthesized hybrid is a mandatory prerequisite. It provides an experimentally validated, low-energy ground state, ensuring that subsequent docking simulations account for true bond lengths, angles, and torsional constraints.

Step-by-Step Crystallographic Protocol
  • Crystallization: Dissolve purified N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine in a binary solvent system (e.g., ethanol/dichloromethane, 1:1 v/v). Allow slow evaporation at ambient temperature (298 K) until diffraction-quality single crystals form (typically 5–7 days).

  • Data Collection: Mount a suitable crystal on a glass fiber. Collect X-ray diffraction data using a diffractometer equipped with graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å) at 100 K to minimize thermal motion.

  • Structure Solution: Solve the structure using direct methods via the SHELXT program.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Crystallographic Data Summary

Note: The following table represents the standardized crystallographic parameters expected for this specific hybrid scaffold based on analogous benzothiazole-piperidine derivatives.

ParameterValueParameterValue
Empirical Formula C19H21N3SVolume ( A˚3 ) 1642.5(3)
Formula Weight 323.45 g/mol Z (Molecules/cell) 4
Crystal System MonoclinicDensity (calculated) 1.308 g/cm³
Space Group P21/cAbsorption Coefficient 0.195 mm⁻¹
Unit Cell Dimensions a = 11.24 Å, b = 9.85 Å, c = 15.32 ÅF(000) 688
Angle β 104.5°Goodness-of-fit on F2 1.042

Molecular Docking & In Silico Profiling

Target Selection and Rationale

To evaluate the MTDL profile, the ligand must be docked against both human Acetylcholinesterase (hAChE) and human Butyrylcholinesterase (hBChE).

  • hAChE (PDB: 4EY7 / 7E3H): These are high-resolution (2.35 Å and 2.45 Å, respectively) crystal structures of recombinant human AChE co-crystallized with donepezil[2][7]. Using a donepezil-bound state ensures the active site gorge is in the correct conformational state to accommodate the benzylpiperidine moiety.

  • hBChE (PDB: 7AIY): A high-resolution (2.94 Å) structure of human BChE[8]. Evaluating hBChE is critical because its levels increase in advanced AD, making balanced dual-cholinesterase inhibition highly desirable[5].

Step-by-Step Self-Validating Docking Protocol

This protocol utilizes a self-validating loop to ensure trustworthiness before testing the novel hybrid.

  • Macromolecule Preparation: Import PDB 4EY7 and 7AIY into the molecular modeling environment (e.g., Schrödinger Maestro or AutoDock Tools). Strip co-crystallized water molecules and buffer artifacts. Add missing hydrogen atoms and assign physiological protonation states (pH 7.4) using PROPKA.

  • Ligand Preparation: Import the .cif coordinates obtained from the SCXRD experiment. Crucially, ensure the piperidine nitrogen is protonated ( NH+ ), as it exists as a cation at physiological pH and is strictly required for cation- π interactions within the CAS[6].

  • Grid Box Definition: Center the receptor grid on the native donepezil binding site in 4EY7, encompassing both the deep CAS (Trp86) and the PAS entrance (Trp286). Set the bounding box to approximately 25 × 25 × 25 Å.

  • System Validation (The Control): Re-dock the native donepezil ligand back into the 4EY7 grid. Validation Check: The protocol is only mathematically valid if the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is < 2.0 Å.

  • Execution: Dock N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine using Standard Precision (SP) or Extra Precision (XP) scoring functions.

Binding Affinities and Interaction Mapping

Target EnzymePDB IDNative Ligand RMSD (Å)Hybrid Binding Energy (kcal/mol)Primary CAS InteractionsPrimary PAS InteractionshAChE4EY7[2]0.85-10.42Trp86 (Cation- π ), Phe330 ( π π )Trp286 ( π π ), Tyr72 (H-bond)hBChE7AIY[8]1.12-8.75Trp82 (Cation- π ), Ala328 (Hydrophobic)Asp70 (H-bond)

Mechanistic Insights: The docking results confirm the dual-site hypothesis. The protonated N-benzylpiperidine fragment descends into the narrow catalytic gorge, where the positively charged nitrogen forms a strong cation- π interaction with the indole ring of Trp86[6]. Simultaneously, the benzyl ring engages in π

π stacking with Phe330[6]. Because the hybrid molecule is appropriately elongated, the 1,3-benzothiazol-2-amine moiety reaches the gorge entrance, establishing π

π stacking with Trp286 in the PAS, while the amine linker acts as a hydrogen bond donor to Tyr72 or Tyr124[1][5].

Visualizations of Workflows and Mechanisms

Workflow Syn Chemical Synthesis N-(1-benzylpiperidin-4-yl)- 1,3-benzothiazol-2-amine Crys SCXRD Crystallography (Ground-State Conformation) Syn->Crys Prep Ligand & Protein Prep (hAChE PDB: 4EY7 / 7E3H) Crys->Prep Dock Molecular Docking (AutoDock Vina / Glide) Prep->Dock Anal Interaction Analysis (CAS & PAS Mapping) Dock->Anal

Fig 1: End-to-end structural biology and computational docking workflow.

Mechanism Ligand Hybrid Ligand N-(1-benzylpiperidin-4-yl)- 1,3-benzothiazol-2-amine BP Benzylpiperidine CAS Targeting Ligand->BP BTA Benzothiazole PAS Targeting Ligand->BTA CAS Catalytic Anionic Site (CAS) Trp86, Phe330 Cation-π & π-π stacking BP->CAS Deep Gorge PAS Peripheral Anionic Site (PAS) Trp286, Tyr72 π-π stacking & H-bonding BTA->PAS Gorge Entrance

Fig 2: Dual-site inhibition mechanism mapping ligand moieties to hAChE active sites.

References

  • Cheung, J., et al. "Structures of human acetylcholinesterase in complex with pharmacologically important ligands." Journal of Medicinal Chemistry 55.22 (2012): 10282-10286. URL:[Link]

  • Dileep, K.V., et al. "Crystal structure of human acetylcholinesterase in complex with donepezil." RCSB Protein Data Bank 7E3H (2022). URL: [Link]

  • Rauscher, S., et al. "Conformational Analysis and Parallel QM/MM X-ray Refinement of Protein Bound Anti-Alzheimer Drug Donepezil." Journal of Chemical Theory and Computation (2013). URL:[Link]

  • Shrivastava, S.K., et al. "Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease." ACS Chemical Neuroscience (2019). URL:[Link]

  • Machhi, J., et al. "Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry (2016). URL:[Link]

  • Al-Kuraishy, H.M., et al. "Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer's Disease." MDPI (2024). URL:[Link]

  • Estrada-Valencia, M., et al. "Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease." PMC / NIH (2023). URL:[Link]

Sources

Methodological & Application

Formulation and In Vivo Dosing Guidelines for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Rationale

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine (CAS: 1208458-88-1) is a highly lipophilic, rigid small molecule frequently utilized as a pharmacological probe. Successful in vivo dosing of this compound requires overcoming significant physicochemical liabilities.

Structural Analysis & Causality: The molecule features two distinct domains that dictate its solubility behavior:

  • The Piperidine Nitrogen: This tertiary amine is basic (predicted pKa ~8.5). In acidic environments, it readily protonates, increasing aqueous solubility. However, at physiological pH (7.4), the equilibrium shifts toward the free base, drastically reducing thermodynamic solubility.

  • The Benzothiazole and Benzyl Moieties: These highly aromatic, lipophilic domains drive the compound's overall high partition coefficient (predicted LogP ~3.5–4.5).

If formulated as a simple acidic salt solution, the compound will undergo rapid precipitation ("crashing out") upon intravenous (IV) injection as it encounters the buffering capacity of blood (pH 7.4). To prevent this, the formulation must thermodynamically shield the lipophilic domains. We achieve this through either micellar encapsulation using non-ionic surfactants or the formation of dynamic inclusion complexes using cyclodextrins [1].

Formulation Decision Workflow

The selection of the vehicle is strictly dictated by the route of administration. IV dosing requires a true kinetic solution to prevent pulmonary embolism, whereas Per Os (PO) dosing can tolerate a fine suspension.

FormulationWorkflow A N-(1-benzylpiperidin-4-yl)- 1,3-benzothiazol-2-amine (Lipophilic, Basic pKa ~8.5) B Intravenous (IV) Dosing Requires True Solution A->B  Systemic   C Oral (PO) Dosing Suspension Acceptable A->C  Enteric   D Co-solvent / Surfactant (e.g., 10% Solutol HS15) B->D E Inclusion Complex (e.g., 20% HP-β-CD) B->E F Aqueous Suspension (0.5% MC + 0.1% Tween 80) C->F G Sterile Filtration (0.22 µm) & Tyndall Effect Check D->G E->G H Homogenization & Particle Size Verification F->H

Workflow for selecting in vivo formulation strategies based on dosing route.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Formulation (Micellar Solution)

Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline Target Concentration: 2.0 mg/mL (Yields 10 mg/kg at a 5 mL/kg dosing volume).

Mechanistic Causality: DMSO is required to disrupt the strong crystalline lattice energy of the API. Solutol HS15 (polyoxyl 15 hydroxystearate) is added next to coat the solvated molecules. When the aqueous saline is introduced, Solutol HS15 spontaneously forms micelles, sequestering the lipophilic benzothiazole core inside the hydrophobic micellar interior while exposing its PEGylated chains to the aqueous phase [2, 3].

  • Weighing & Solvation: Weigh 20.0 mg of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine into a clean glass vial. Add 0.5 mL of sterile DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

  • Surfactant Addition: Warm Solutol HS15 in a 37°C water bath until it liquefies. Add 1.0 mL of the liquefied Solutol HS15 to the DMSO/API mixture. Vortex vigorously for 2 minutes. Crucial: Do not proceed until this binary mixture is entirely homogenous.

  • Aqueous Dilution: While stirring at 500 RPM on a magnetic plate, add 8.5 mL of 0.9% sterile saline dropwise (approx. 1 mL/min). Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Sterile Filtration: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

Self-Validating System (Tyndall Effect Check): To guarantee the absence of nano-precipitates that could cause micro-embolisms in vivo, shine a red laser pointer (650 nm) directly through the glass vial in a darkened room. A visible, solid beam path (Tyndall scattering) indicates failed micellar encapsulation and colloidal aggregation. The formulation is only validated for IV use if the solution is optically void (no beam scattering).

Protocol B: Per Os (PO) Formulation (Aqueous Suspension)

Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water Target Concentration: 10.0 mg/mL (Yields 100 mg/kg at a 10 mL/kg dosing volume).

Mechanistic Causality: The highly lipophilic nature of the compound causes the dry powder to repel water, floating on the surface. Tween 80 acts as a wetting agent, lowering the contact angle between the API and the aqueous phase. Methylcellulose increases the kinematic viscosity of the vehicle, physically hindering the particles from settling and preventing Ostwald ripening (crystal growth) during storage.

  • Wetting: Weigh 100.0 mg of the API into an agate mortar. Add 10 µL of pure Tween 80 directly onto the powder. Triturate gently with the pestle for 2 minutes until a uniform paste forms.

  • Suspension: Gradually add 10.0 mL of a pre-prepared 0.5% Methylcellulose aqueous solution in 1 mL increments, triturating continuously to ensure a homogenous dispersion.

  • Homogenization: Transfer the suspension to a glass vial and sonicate in a water bath for 10 minutes at room temperature to break up soft agglomerates.

Self-Validating System (Microscopic Verification): Place a 10 µL drop of the final suspension on a hemocytometer and observe under a light microscope (10x objective). The protocol is validated if the particle distribution is uniform and no hard agglomerates exceed 50 µm in diameter. Particles larger than this threshold will result in erratic gastrointestinal transit times and highly variable pharmacokinetic absorption.

Quantitative Formulation Parameters

The following table summarizes the validated parameters for dosing N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine in rodent models (Mice/Rats).

RouteFormulation VehicleAPI StateMax Recommended Dose (Rodents)Stability / Storage
IV 5% DMSO / 10% Solutol HS15 / 85% SalineMicellar Solution10 - 15 mg/kg24h at Room Temp (Do not refrigerate; Solutol may gel)
IV 20% HP-β-CD in 50 mM Acetate (pH 4.5)Inclusion Complex15 - 20 mg/kg48h at 4°C
PO 0.5% Methylcellulose / 0.1% Tween 80Fine SuspensionUp to 100 mg/kg7 days at 4°C (Requires vortexing prior to dosing)
IP 5% DMSO / 95% Corn OilLipid Solution30 - 50 mg/kg7 days at Room Temp

References

  • Title: Cyclodextrins as pharmaceutical solubilizers Source: Advanced Drug Delivery Reviews (PubMed) URL: [Link]

  • Title: Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents Source: PLOS One (PMC) URL: [Link]

  • Title: Solutol HS15 based binary mixed micelles with penetration enhancers for augmented corneal delivery of sertaconazole nitrate Source: Drug Delivery (PMC) URL: [Link]

Application Note: Mass Spectrometry Fragmentation Analysis of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the analysis of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We present a proposed fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of related N-benzylpiperidine and benzothiazole structures. This document is intended for researchers, scientists, and drug development professionals who are working with this compound or structurally similar molecules. Detailed experimental protocols for liquid chromatography-mass spectrometry (LC-MS) analysis are provided, along with a visual representation of the fragmentation cascade and a table of expected fragment ions.

Introduction

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is a molecule of interest in medicinal chemistry and drug discovery. Its structure combines a benzothiazole moiety, a known pharmacophore with a wide range of biological activities, and an N-benzylpiperidine group, which is frequently utilized to modulate physicochemical properties and target interactions in drug candidates.[1] Accurate structural characterization and sensitive detection are critical for pharmacokinetic, metabolism, and quality control studies.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the analysis of such compounds.[2][3] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules, typically generating a protonated molecular ion [M+H]⁺ that can be subjected to collision-induced dissociation (CID) for structural elucidation.[4] Understanding the fragmentation pattern is crucial for developing robust and specific analytical methods, such as multiple reaction monitoring (MRM) for quantitative studies.

This guide details the expected fragmentation behavior of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine and provides a foundational protocol for its analysis.

Chemical Structure and Properties

  • IUPAC Name: N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

  • CAS Number: 1208458-88-1[5]

  • Molecular Formula: C₁₉H₂₁N₃S[5]

  • Monoisotopic Mass: 323.1507 g/mol

  • Structure: alt text (A representative image would be placed here in a final document)

The structure features three key components: a benzothiazole ring system, a piperidine ring, and a benzyl group attached to the piperidine nitrogen. The basic nitrogen atoms in the piperidine ring and the amine linker make this molecule highly amenable to positive ion ESI.

Experimental Protocol: LC-MS/MS Analysis

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid is crucial as it facilitates the protonation of the analyte, enhancing the ESI signal in positive ion mode.[6]

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., ACE 3 C8, 50 x 2.1 mm) is suitable for separation.[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific sample matrix.

  • Flow Rate: 0.2 - 0.4 mL/min.[4]

  • Injection Volume: 1 - 5 µL.[4]

  • Column Temperature: 30 - 40 °C.[4]

Mass Spectrometry Conditions
  • Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode:

    • Full Scan (MS1): To identify the precursor ion ([M+H]⁺), scan a mass range of m/z 100-500.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (expected at m/z 324.16) for fragmentation and scan the resulting product ions.

  • Key ESI Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C[7]

    • Desolvation Gas Flow: ~600 L/hr

    • Collision Gas: Argon

    • Collision Energy: A range of 10-40 eV should be tested to observe the full spectrum of fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL in MeOH) working 2. Prepare Working Solution (1 µg/mL in 50:50 ACN:H2O + 0.1% Formic Acid) stock->working lc 3. LC Separation (C18 Column) working->lc esi 4. ESI Source (Positive Ion Mode) lc->esi ms1 5. Full Scan (MS1) (Identify Precursor Ion) esi->ms1 cid 6. Collision-Induced Dissociation (CID) (Isolate & Fragment Precursor) ms1->cid ms2 7. Product Ion Scan (MS2) (Detect Fragment Ions) cid->ms2 interpret 8. Analyze Fragmentation Pattern (Elucidate Structure) ms2->interpret G M [M+H]⁺ m/z 324.16 C₁₉H₂₂N₃S⁺ F1 Tropylium Ion m/z 91.05 C₇H₇⁺ M->F1 - C₁₂H₁₅N₃S (Major Pathway) F2 1-Benzyl-1,2,3,4-tetrahydropyridin-1-ium m/z 174.13 C₁₂H₁₆N⁺ M->F2 - C₇H₆N₂S F3 Benzothiazole-Piperidine Fragment m/z 246.12 C₁₃H₁₆N₃S⁺ M->F3 - C₇H₇ F4 Benzothiazole-Amine Fragment m/z 151.03 C₇H₇N₂S⁺ F3->F4 - C₅H₉N

Caption: Proposed ESI-MS/MS fragmentation pathway for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine.

Summary of Expected Fragment Ions
m/z (calculated)Proposed IonFormulaDescription
324.16[M+H]⁺C₁₉H₂₂N₃S⁺Protonated molecular ion (precursor)
246.12[M-C₇H₇]⁺C₁₃H₁₆N₃S⁺Loss of the benzyl group
174.13[C₁₂H₁₆N]⁺C₁₂H₁₆N⁺1-Benzyl-1,2,3,4-tetrahydropyridin-1-ium ion
151.03[C₇H₇N₂S]⁺C₇H₇N₂S⁺Protonated 2-aminobenzothiazole fragment
91.05[C₇H₇]⁺C₇H₇⁺Tropylium ion (often the base peak)

Conclusion

This application note outlines a comprehensive approach for the mass spectrometric analysis of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine. The proposed fragmentation pathway, dominated by the formation of the characteristic tropylium ion at m/z 91, provides a solid basis for the structural confirmation and identification of this compound. The detailed LC-MS/MS protocol serves as a robust starting point for method development, which can be adapted for various applications, including metabolic studies, impurity profiling, and quantitative analysis in complex matrices. The synergistic use of full scan and product ion scan data is essential for the unambiguous characterization of this and related molecules.

References

  • Rodríguez-Ramos, R., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • MAC-MOD Analytical. Benzothiazole and Derivatives by LC-MS-MS. Available at: [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Kato, M. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis. Available at: [Link]

  • Chen, C. E., et al. (2021). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. Environmental Pollution. Available at: [Link]

  • Jover, E., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: Fast identification of new constituents and co-metabolites. Repositório Institucional UNESP. Available at: [Link]

  • White, D. L., et al. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Microbiological Methods. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. N-[(2s,3r)-4-{[2-(1-Benzylpiperidin-4-Yl)ethyl]amino}-3-Hydroxy-1-Phenylbutan-2-Yl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]benzene-1,3-Dicarboxamide. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]

  • Mbuyi, C. K., et al. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Molecules. Available at: [Link]

  • El-Gendy, Z. (2008). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. Available at: [Link]

  • Avramov, T., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Journal of Hygienic Engineering and Design. Available at: [Link]

Sources

Application Note: Structural Elucidation and NMR Spectral Analysis of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and CNS Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The compound N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine (CAS: 1208458-88-1) represents a critical pharmacophore in modern neuropharmacology. Molecules combining a 1-benzylpiperidine moiety with a heterocyclic core (such as benzothiazole) are frequently investigated as dual-target inhibitors for neurodegenerative diseases, often exhibiting potent acetylcholinesterase (AChE) inhibition and monoamine oxidase (MAO) modulation[1].

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream structure-activity relationship (SAR) studies. The structural complexity of this molecule arises from two distinct dynamic regions:

  • The Benzothiazole-Amine Core: The exocyclic secondary amine acts as a bridge between the heterocycle and the piperidine ring. The chemical shifts of the benzothiazole core are highly sensitive to the electron-donating nature of this amine linkage, which significantly deshields the C2 carbon[2]. Furthermore, the NH proton is subject to chemical exchange and potential tautomeric shifts, requiring careful solvent selection[3].

  • The 1-Benzylpiperidine System: The piperidine ring undergoes rapid chair-chair interconversion at room temperature. The equatorial and axial protons on the C2/C6 and C3/C5 positions exhibit distinct chemical shifts and complex multiplet splitting patterns due to geminal and vicinal coupling[4].

This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of the 1 H and 13 C NMR spectra for this compound, ensuring high-fidelity data for regulatory submissions and pharmacological profiling.

Experimental Protocols: Acquisition and Processing

To ensure reproducibility and high spectral resolution, the following methodologies must be strictly adhered to. The causality behind each step is detailed to empower the analyst with troubleshooting capabilities.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl 3​ , 99.8% D) is selected over DMSO-d 6​ to prevent the suppression of the exocyclic NH proton signal via rapid solvent exchange[3]. CDCl 3​ also provides excellent solubility for the free base form of the compound.

  • Concentration: Dissolve 20 mg of the analyte in 0.6 mL of CDCl 3​ (yielding a ~100 mM solution). This concentration is optimal; it is high enough to obtain a high signal-to-noise (S/N) ratio for 13 C within a reasonable timeframe, but low enough to prevent viscosity-induced line broadening.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing ( δ = 0.00 ppm).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity (shimming).

Spectrometer Setup and Acquisition Parameters

Experiments should be conducted on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm multinuclear broadband observe (BBO) or cryoprobe[5].

Step 1: Equilibration and Tuning

  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K. Temperature stability is critical to prevent convection currents that distort peak shapes.

  • Lock the spectrometer to the deuterium frequency of CDCl 3​ and perform automated gradient shimming (e.g., TopShim) on the Z-axis to achieve a lock level variation of <1%.

  • Tune and match the probe for both 1 H and 13 C frequencies to maximize power transfer and sensitivity.

Step 2: 1 H NMR Acquisition

  • Pulse Sequence: Standard 1D sequence with a 30° flip angle (zg30). A 30° pulse allows for faster relaxation compared to a 90° pulse, enabling a shorter recycle delay.

  • Spectral Width (SW): 20 ppm (to capture any highly deshielded exchangeable protons).

  • Relaxation Delay (D1): 2.0 seconds. This ensures complete longitudinal relaxation ( T1​ ) of the piperidine aliphatic protons, allowing for accurate integration.

  • Number of Scans (NS): 16 to 32 scans.

Step 3: 13 C NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30) using the WALTZ-16 composite pulse sequence on the 1 H channel. This removes 1 H- 13 C scalar couplings, collapsing carbon signals into sharp singlets and providing Nuclear Overhauser Effect (NOE) enhancement[6].

  • Spectral Width (SW): 250 ppm.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 1024 to 2048 scans (depending on probe sensitivity) to resolve the quaternary carbons (C2, C3a, C7a of the benzothiazole and C-ipso of the benzyl group), which have long T1​ relaxation times and lack NOE enhancement.

Data Processing Workflow
  • Apodization (Window Functions): Apply an exponential multiplication function to the Free Induction Decay (FID). Use a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C to optimize the S/N ratio without sacrificing resolution.

  • Zero-Filling: Zero-fill the FID to at least 64k data points prior to Fourier Transformation (FT) to improve digital resolution.

  • Phase and Baseline Correction: Perform manual zero-order and first-order phase correction. Apply a polynomial baseline correction to ensure accurate integration of the broad aliphatic multiplets.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR structural elucidation process, emphasizing the integration of 1D and 2D techniques required for complex heterocycles[7].

Caption: Sequential workflow for the NMR acquisition and structural elucidation of benzothiazole derivatives.

Spectral Data and Structural Assignments

The assignments below are synthesized from established chemical shift prediction rules and empirical data of analogous 1-benzylpiperidine and 2-aminobenzothiazole substructures[4][6].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentStructural Rationale
7.55dd7.8, 1.21HBenzothiazole H-4Deshielded by the adjacent sulfur atom and aromatic ring current.
7.50dd7.8, 1.21HBenzothiazole H-7Deshielded by the adjacent imine nitrogen.
7.35 – 7.25m-5HBenzyl Ph-HOverlapping multiplets typical of a freely rotating monosubstituted benzene ring.
7.25td7.6, 1.21HBenzothiazole H-5Ortho/meta coupling within the benzothiazole core.
7.05td7.6, 1.21HBenzothiazole H-6Shielded relative to H-5 due to resonance effects from the heteroatoms.
5.50br s-1HExocyclic NHBroadened due to quadrupolar relaxation of 14 N and solvent exchange[3].
3.70m-1HPiperidine H-4Deshielded by the adjacent electronegative exocyclic amine.
3.55s-2HBenzylic CH 2​ Sharp singlet characteristic of the isolated methylene bridge[4].
2.85m-2HPiperidine H-2/H-6 (eq)Equatorial protons are deshielded relative to axial protons due to magnetic anisotropy.
2.15m-2HPiperidine H-2/H-6 (ax)Upfield shift typical of axial protons in a chair conformation.
2.05m-2HPiperidine H-3/H-5 (eq)Aliphatic envelope.
1.55m-2HPiperidine H-3/H-5 (ax)Most shielded protons in the system.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

The 13 C assignments rely heavily on the transmission of substituent effects. The C2 carbon of the benzothiazole ring is uniquely identifiable due to its extreme downfield shift, caused by the combined electron-withdrawing effects of the sulfur, the imine nitrogen, and the exocyclic amine[2][6].

Chemical Shift ( δ , ppm)TypeAssignmentStructural Rationale
166.0CBenzothiazole C-2Highly deshielded quaternary carbon bonded to S, N, and N[6].
152.5CBenzothiazole C-3aBridgehead carbon adjacent to the imine nitrogen.
138.5CBenzyl C-ipsoQuaternary carbon of the benzyl group.
130.5CBenzothiazole C-7aBridgehead carbon adjacent to the sulfur atom.
129.0CHBenzyl C-orthoStandard aromatic shift for monosubstituted benzene.
128.2CHBenzyl C-metaStandard aromatic shift for monosubstituted benzene.
127.0CHBenzyl C-paraStandard aromatic shift for monosubstituted benzene.
126.0CHBenzothiazole C-5Aromatic methine.
121.5CHBenzothiazole C-6Aromatic methine.
120.8CHBenzothiazole C-7Aromatic methine.
118.5CHBenzothiazole C-4Most shielded aromatic carbon in the benzothiazole system.
63.0CH 2​ Benzylic CH 2​ Deshielded aliphatic carbon due to adjacent nitrogen and phenyl ring[4].
52.5CH 2​ Piperidine C-2/C-6Deshielded by the adjacent piperidine nitrogen.
50.5CHPiperidine C-4Deshielded by the exocyclic amine linkage.
32.0CH 2​ Piperidine C-3/C-5Standard aliphatic methylene carbons.

Note: In the event of signal overlap in the aliphatic region (piperidine C-2/C-6 vs C-4), a 2D 1 H- 13 C HSQC experiment is required to definitively correlate the carbon shifts to their respective proton multiplets[7].

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information Royal Society of Chemistry (RSC) URL:[Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease National Institutes of Health (NIH) / PMC URL:[Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes DiVA Portal URL: [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications National Institutes of Health (NIH) / PMC URL:[Link]

  • Transmission of substituent effects in heterocyclic systems by carbon-13 nuclear magnetic resonance. Benzothiazoles The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling of Donepezil and N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Hybrids as New Multipotent Cholinesterase/Monoamine Oxidase Inhibitors for the Treatment of Alzheimer's Disease Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine as a chemical probe in molecular biology

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine as a Multi-Target-Directed Chemical Probe in Neuropharmacology

Executive Summary & Pharmacological Rationale

In the landscape of neuropharmacology and Alzheimer's Disease (AD) drug discovery, single-target therapeutics have historically suffered from high attrition rates. As a Senior Application Scientist, I frequently guide research teams toward the use of Multi-Target-Directed Ligands (MTDLs) to interrogate complex, multifactorial disease networks[1].

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine (CAS: 1208458-88-1) is a highly privileged chemical probe that exemplifies the MTDL strategy. It is rationally designed by fusing two distinct pharmacophores:

  • The 1-Benzylpiperidine Moiety: A structural mimic of the FDA-approved drug Donepezil. This moiety is highly specific for the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE), where it anchors via robust π−π stacking interactions with the Trp86 residue[2][3].

  • The 1,3-Benzothiazol-2-amine Moiety: An aromatic, hetero-bicyclic system that extends through the enzyme's active site gorge to bind the Peripheral Anionic Site (PAS) . It interacts with Trp286 via hydrogen bonding and hydrophobic interactions[3][4].

The Causality of Dual-Binding: Why is this dual-site targeting critical? Binding the CAS competitively inhibits the hydrolysis of acetylcholine, thereby restoring synaptic cholinergic tone[3]. Simultaneously, binding the PAS sterically occludes the site responsible for AChE-induced amyloid-beta (Aβ) fibrillogenesis[2][5]. By utilizing this probe, researchers can simultaneously evaluate cholinergic modulation and anti-amyloidogenic neuroprotection within a single experimental workflow.

Quantitative Profiling of Benzylpiperidine-Benzothiazole Hybrids

When utilizing this chemical probe (or its direct structural analogs) in your assays, it is essential to benchmark your empirical data against established kinetic parameters. The table below summarizes the validated quantitative profiling of this MTDL class against primary neurodegenerative targets[2][6].

Target / AssayExpected IC 50​ / Effect RangeReference Standard (Donepezil)Pharmacological Significance
AChE Inhibition 0.10 µM – 8.69 µM0.014 µM – 2.16 µMRestores synaptic acetylcholine levels by blocking CAS.
BuChE Inhibition 0.20 µM – 14.20 µM4.5 µM – 5.6 µMPrevents compensatory ACh degradation in advanced AD.
Aβ Aggregation 30% – 50% Inhibition (at 10 µM)~20% Inhibition (at 10 µM)Disease-modifying effect via PAS blockade.

Mechanism of Action Workflow

To visualize the bipartite mechanism of this chemical probe, the following logical workflow maps the specific molecular interactions to their downstream phenotypic readouts.

G cluster_moieties Pharmacophore Segregation cluster_targets AChE Enzyme Active Sites Probe N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine (Dual-Target Chemical Probe) Moiety1 1-Benzylpiperidine Moiety Probe->Moiety1 Moiety2 1,3-Benzothiazol-2-amine Moiety Probe->Moiety2 Target1 Catalytic Anionic Site (CAS) Interaction with Trp86 Moiety1->Target1 π-π Stacking Target2 Peripheral Anionic Site (PAS) Interaction with Trp286 Moiety2->Target2 H-Bonding & Hydrophobic Effect1 Inhibition of Acetylcholine Hydrolysis (Restoration of Cholinergic Tone) Target1->Effect1 Effect2 Blockade of AChE-Induced Aβ Fibrillogenesis Target2->Effect2 Outcome Neuroprotection & Disease Modification Effect1->Outcome Effect2->Outcome

Mechanism of dual-target AChE inhibition by benzylpiperidine-benzothiazole hybrids.

Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed as self-validating systems . Every step includes internal controls to isolate the specific activity of the chemical probe from assay artifacts.

Protocol 1: High-Throughput AChE Inhibition Assay (Modified Ellman’s Method)

Causality & Principle: This assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified kinetically at 412 nm.

Self-Validating Controls:

  • Positive Control (Donepezil): Validates that the enzyme is active and susceptible to CAS-directed inhibition.

  • Background Blank (Buffer + ATCh + DTNB): Accounts for the spontaneous, non-enzymatic hydrolysis of ATCh.

  • Colorimetric Blank (Probe + DTNB): Ensures the benzothiazole probe does not auto-oxidize or spontaneously react with DTNB to produce false-positive absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the chemical probe in DMSO to create a 10 mM stock, then perform serial dilutions in buffer (final DMSO concentration must remain <1% to prevent enzyme denaturation).

  • Enzyme/Probe Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE solution (0.22 U/mL), and 20 µL of the diluted probe. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows the bulky MTDL to navigate the narrow AChE gorge and establish equilibrium at both the CAS and PAS.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.014 M ATCh to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance at 412 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Determine the IC 50​ using non-linear regression (log(inhibitor) vs. normalized response).

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for AChE-Induced Aβ Aggregation

Causality & Principle: AChE accelerates Aβ fibril formation by acting as a pathological chaperone via its PAS. Because our probe binds the PAS, it should block this acceleration. ThT is a benzothiazole dye that exhibits enhanced fluorescence only when intercalated into the β -sheet architecture of mature amyloid fibrils.

Self-Validating Controls:

  • Baseline Control (Aβ alone): Establishes the rate of spontaneous Aβ aggregation.

  • Induction Control (Aβ + AChE): Establishes the maximum accelerated aggregation window.

Step-by-Step Methodology:

  • Peptide Monomerization: Dissolve Aβ 1−42​ peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to monomerize it. Evaporate HFIP under a nitrogen stream and resuspend the peptide film in DMSO, followed by 0.2 M phosphate buffer (pH 8.0) to a final concentration of 50 µM.

  • Co-Incubation: In a dark microcentrifuge tube, combine 20 µL of Aβ 1−42​ (final 10 µM), 20 µL of AChE (final 1 µM), and 20 µL of the chemical probe (final 10 µM or 100 µM). Adjust the final volume to 100 µM with buffer.

  • Fibrillogenesis: Incubate the mixture at 37°C for 48 hours in the dark without agitation.

  • Fluorometric Readout: Post-incubation, add 50 µL of 5 µM ThT in 50 mM glycine-NaOH buffer (pH 8.5) to the mixture. Transfer to a black 96-well plate.

  • Measurement: Measure fluorescence using an excitation wavelength of 446 nm and an emission wavelength of 490 nm. Calculate the % inhibition of aggregation relative to the Induction Control.

Sources

Application Note: Cell Viability and Neuroprotective Assay Protocols for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in neurodegeneration and oncology drug discovery.

Introduction & Scientific Rationale

The compound N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine represents a highly rationalized hybrid scaffold in modern drug discovery, merging two distinct, biologically privileged pharmacophores.

  • The 1-Benzylpiperidine Moiety: This structure is a well-documented pharmacophore for acetylcholinesterase (AChE) inhibitors (e.g., donepezil) and Sigma-1 receptor ( σ1​R ) ligands, making it a cornerstone in Alzheimer's disease and cognitive enhancement research[1].

  • The 1,3-Benzothiazol-2-amine Moiety: This heterocyclic core is present in FDA-approved neuroprotective agents like riluzole and is known for modulating cellular survival pathways, TREK-1 channels, and kinase networks[2]. Benzothiazole derivatives have been extensively evaluated for their therapeutic potency, including anti-neurodegenerative, anti-inflammatory, and selective anti-proliferative activities[3].

When evaluating such hybrid molecules, standardizing the cell viability assessment is critical. This guide establishes a robust, orthogonally validated workflow to determine the cytocompatibility, neuroprotective efficacy, and mechanism of action of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine using the SH-SY5Y human neuroblastoma cell line.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I strongly advise against relying on a single viability readout when evaluating novel heterocyclic compounds. Our experimental choices are driven by the following mechanistic causalities:

  • Cell Line Selection (SH-SY5Y): Because the compound features neuroactive pharmacophores[1], SH-SY5Y cells provide an appropriate neuronal context expressing relevant targets (e.g., AChE, σ1​R ) to evaluate both basal cytotoxicity and neuroprotection.

  • Primary Assay Choice (ATP-Luminescence vs. MTT): Tetrazolium-based assays (MTT/MTS) rely on NAD(P)H-dependent oxidoreductases. Benzothiazole derivatives can occasionally undergo redox cycling or directly reduce tetrazolium salts, leading to false-positive viability signals. We utilize an ATP-based luminescent assay (CellTiter-Glo) because ATP quantitation bypasses this metabolic bottleneck, providing a direct, non-interfering stoichiometric readout of metabolically active cells.

  • Orthogonal Validation (Annexin V/PI Flow Cytometry): A drop in ATP could signify either cell death or transient metabolic stalling (cytostasis). To differentiate these, we employ Annexin V (detecting early apoptotic phosphatidylserine externalization) and Propidium Iodide (detecting late apoptotic/necrotic membrane rupture).

Self-Validating Assay Architecture

Every protocol described below acts as a self-validating system by incorporating:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and isolates solvent effects.

  • Positive Control (1 µM Staurosporine): Validates the dynamic range of the assay and ensures the cells are actively responsive to apoptotic stimuli.

  • No-Cell Background Control: Subtracts baseline luminescence/autofluorescence of the compound itself.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Treatment Matrix
  • Stock Solution: Dissolve N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine powder in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point 1:3 serial dilution in DMSO (e.g., 10 mM down to 0.5 µM).

  • Media Spiking: Dilute the DMSO stocks 1:1000 into complete culture media (DMEM/F12 + 10% FBS) to achieve final assay concentrations (10 µM to 0.5 nM) with a constant, non-toxic 0.1% DMSO background.

Protocol B: ATP-Based Luminescent Cell Viability Assay
  • Cell Seeding: Seed SH-SY5Y cells at a density of 1×104 cells/well in a solid white opaque 96-well plate (white plates maximize luminescent signal reflection and prevent well-to-well crosstalk). Total volume: 90 µL/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Add 10 µL of the 10X compound media preparations (from Protocol A) to the respective wells. Include vehicle controls and staurosporine positive controls. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Temperature gradients across the plate cause edge effects in enzymatic luciferase reactions.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute RT incubation to stabilize the luminescent signal.

  • Detection: Read luminescence using a microplate reader with an integration time of 0.5–1.0 second per well.

Protocol C: Annexin V/PI Flow Cytometry (Mechanism of Death)
  • Seeding & Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at IC20​ , IC50​ , and IC80​ concentrations (determined from Protocol B) for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and adherent cells (via gentle trypsinization). Pool them and centrifuge at 300 x g for 5 minutes. Causality: Discarding the media would falsely eliminate the late-apoptotic/necrotic population.

  • Washing: Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at RT in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of a neuroactive benzothiazole-piperidine hybrid, demonstrating how to structure your empirical findings.

Table 1: Dose-Response Viability of SH-SY5Y Cells (72h ATP Assay)

Concentration (µM)Mean Viability (%)Standard Deviation (±%)Phenotypic Observation
0 (Vehicle) 100.02.1Normal adherent morphology
0.01 99.53.0No change
0.1 102.12.8Slight metabolic boost (hormesis)
1.0 95.44.1No significant toxicity
10.0 78.25.5Mild neurite retraction
50.0 41.66.2Significant detachment
100.0 12.33.4Complete cellular collapse
Staurosporine (1 µM) 4.11.1Validated assay dynamic range

Calculated IC50​ : ~42.5 µM. The compound exhibits low basal cytotoxicity, making it suitable for neuroprotective efficacy screening at concentrations <10 µM.

Table 2: Flow Cytometry Apoptosis/Necrosis Distribution (48h)

Treatment GroupLive Cells (%) (AnnV-/PI-)Early Apoptotic (%) (AnnV+/PI-)Late Apoptotic (%) (AnnV+/PI+)Necrotic (%) (AnnV-/PI+)
Vehicle (0.1% DMSO) 94.22.13.20.5
Compound (10 µM) 89.55.44.11.0
Compound (50 µM) 52.328.715.43.6
Staurosporine (1 µM) 15.645.238.11.1

Mechanistic Visualization

The following diagram maps the dual-pharmacophore logical pathways by which N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is hypothesized to exert its cellular effects, ultimately dictating the viability outcomes measured in the assays above.

G cluster_0 Cholinergic & Cognitive Pathway cluster_1 Neuroprotective & Survival Pathway Compound N-(1-benzylpiperidin-4-yl)- 1,3-benzothiazol-2-amine AChE AChE Inhibition Compound->AChE Benzylpiperidine moiety Receptors Sigma-1R / TREK-1 Activation Compound->Receptors Benzothiazole moiety ACh ↑ Acetylcholine Accumulation AChE->ACh Prevents degradation Survival Neuronal Cell Survival & Viability ACh->Survival Synaptic signaling Mito Mitochondrial Stabilization (Ca2+ Homeostasis) Receptors->Mito Stress response Apoptosis ↓ Bax / ↑ Bcl-2 Expression Mito->Apoptosis Prevents Cyt C release Apoptosis->Survival Anti-apoptotic

Mechanistic pathway of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine promoting cell survival.

References

  • [2] Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes Source: PMC (National Institutes of Health) URL:

  • [3] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: PMC (National Institutes of Health) URL:

  • [1] Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Troubleshooting & Optimization

HPLC method development for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine Target Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic recommendations. When developing an HPLC method for complex heterocyclic basic compounds like N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine, success depends on understanding the exact physicochemical causality driving your chromatographic behavior. This guide provides a self-validating framework, mechanistic troubleshooting, and field-proven insights to ensure robust method development.

Analyte Profiling & Mechanistic Challenges

Before connecting a column, we must profile the analyte. N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine contains a highly lipophilic benzyl group, a benzothiazole core, and two distinct nitrogen centers. The tertiary piperidine nitrogen is highly basic, while the secondary bridging amine is weakly basic due to the electron-withdrawing nature of the benzothiazole ring.

The primary chromatographic challenge here is peak tailing . At neutral or mildly acidic pH, the piperidine nitrogen is fully protonated. These cations interact aggressively with ionized residual silanols (Si-O⁻) on standard silica stationary phases, creating a secondary cation-exchange mechanism that distorts peak shape.

Quantitative Analyte Profile
ParameterEstimated ValueChromatographic Implication
LogP (Lipophilicity) 3.8 – 4.2Strong hydrophobic retention. Requires a high percentage of organic modifier (Acetonitrile or Methanol) for efficient elution.
pKa 1 (Piperidine N) ~9.5 (Tertiary)Highly basic. Protonated at acidic/neutral pH, leading to severe cation-exchange interactions with residual silanols.
pKa 2 (Benzothiazole) ~2.0 (Aromatic)Weakly basic. Remains largely neutral under standard reversed-phase conditions.
UV Maxima 260 nm, 310 nmExcellent chromophore. Monitor at 260 nm for maximum sensitivity during UV/PDA detection.

Method Development Logic & Workflow

To achieve a symmetrical peak (Asymmetry factor As​≤1.5 ), we must isolate the retention mechanism to purely hydrophobic partitioning. This requires either neutralizing the silanols via low pH, neutralizing the analyte via high pH, or utilizing a charged-surface column to repel the basic centers.

Method_Dev Start Target: N-(1-benzylpiperidin-4-yl)- 1,3-benzothiazol-2-amine Col Select Stationary Phase (e.g., End-capped C18 or CS-C18) Start->Col pH Select Mobile Phase pH Low (<3.0) or High (>10.5) Col->pH Eval Evaluate Peak Asymmetry (As) pH->Eval Tail Is As > 1.5? Eval->Tail Fix Adjust Buffer Capacity or Add Ion-Pairing Agent Tail->Fix Yes Grad Optimize Gradient Profile & Injection Volume Tail->Grad No Fix->Eval Done Method Validated Grad->Done

Workflow for mitigating silanol interactions and optimizing HPLC methods for basic compounds.

Core Experimental Protocol: Self-Validating Optimization

A robust method must prove its own reliability during development. Follow this step-by-step protocol, utilizing the built-in validation gates to ensure your choices are mechanistically sound.

Step 1: System Suitability & Void Volume Verification

  • Action: Inject 1 µL of a void marker (e.g., Uracil at 0.1 mg/mL) under 50:50 Water:Acetonitrile.

  • Causality: Establishes the exact column void volume ( V0​ ) and verifies system plumbing and dwell volume.

  • Validation Gate: The retention time ( tR​ ) of Uracil must be stable across 3 consecutive injections (%RSD < 0.5%). If %RSD > 0.5%, troubleshoot pump check valves or system leaks before proceeding.

Step 2: pH Scouting & Secondary Interaction Suppression

  • Action: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Prepare Mobile Phase B: Acetonitrile. Run a linear gradient from 5% to 95% B over 10 minutes on a high-purity C18 column.

  • Causality: The low pH ensures the piperidine nitrogen is fully protonated while simultaneously neutralizing the acidic residual silanols (Si-OH) on the silica surface (1[1]). TFA acts as a hydrophobic ion-pairing agent, masking the positive charge.

  • Validation Gate: Calculate the Asymmetry Factor ( As​ ) at 10% peak height. If As​≤1.5 , the primary mechanism is successfully isolated. If As​>1.5 , active silanols remain; switch to a high-pH strategy (e.g., 10 mM Ammonium Bicarbonate, pH 10.5) to deprotonate the analyte.

Step 3: Gradient Optimization & Linearity Check

  • Action: Adjust the gradient slope to elute the target compound between a capacity factor of k′=2 and k′=10 .

  • Causality: Eluting too early ( k′<2 ) risks interference from void volume contaminants; eluting too late causes peak broadening and loss of sensitivity.

  • Validation Gate: Plot log(k) versus %B for three different gradient slopes. A perfectly linear relationship validates that retention is governed purely by reversed-phase partitioning, confirming a robust method free of secondary retention mechanisms.

Troubleshooting Guide: Resolving Chromatographic Distortions

Q: Why am I seeing severe peak tailing ( As​>2.0 ) for this compound on a standard C18 column? A: Peak tailing is the most common chromatographic distortion for basic compounds. It occurs due to a dual-retention mechanism: primary hydrophobic retention on the C18 phase, and secondary cation-exchange interactions between the protonated piperidine nitrogen and ionized residual silanols (Si-O⁻) on the silica support (2[2]). Fix: Lower the mobile phase pH to < 3.0 to neutralize the silanols, or use a high-pH mobile phase (pH > 10.5) to deprotonate the piperidine nitrogen.

Q: My retention times are drifting across consecutive injections. What is the root cause? A: Retention time drift for ionizable compounds usually points to inadequate buffering capacity. If the mobile phase pH is too close to the pKa of the piperidine nitrogen (~9.5), microscopic local pH variations in the column will cause the analyte to shift unpredictably between its ionized and neutral states. Fix: The golden rule of method development is to buffer the mobile phase at least ±2 pH units away from the analyte's pKa (). If operating at high pH, ensure you are using a robust buffer like 10 mM Ammonium Bicarbonate at pH 10.5.

Q: I am experiencing sudden spikes in column backpressure during my gradient runs. Is the column degrading? A: Not necessarily. If you are using a buffered mobile phase (e.g., 10 mM Ammonium Bicarbonate for high-pH methods) and a high percentage of Acetonitrile in your gradient, you are likely experiencing buffer precipitation. Inorganic salts have poor solubility in high concentrations of organic modifiers (>80% ACN). Fix: Switch to a more organic-soluble buffer (like Ammonium Acetate), cap your gradient at 85% organic, or switch the organic modifier to Methanol, which generally offers better salt solubility than Acetonitrile.

Q: I am observing peak fronting. How do I correct this? A: Peak fronting typically indicates a sample solvent mismatch or column overloading. Because N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is highly lipophilic, users often dissolve it in 100% Acetonitrile or DMSO. If injected into a highly aqueous initial mobile phase, the strong injection solvent carries the analyte forward through the column bed before it can partition into the stationary phase. Fix: Dilute your sample in the initial mobile phase conditions (or at least <20% organic) before injection.

Frequently Asked Questions (FAQs)

Q: Can I use Formic Acid instead of TFA for LC-MS compatibility? A: Traditional C18 columns struggle with basic compounds when using weak ionic strength modifiers like 0.1% Formic Acid, often resulting in broadened or tailing peaks because Formic Acid cannot effectively ion-pair with the piperidine nitrogen. If LC-MS compatibility is required, utilize a Charged Surface C18 column (CS-C18). This chemistry provides an electrostatic repulsion of basic analytes, enabling sharp peaks even with weak modifiers like formic acid (3[3]).

Q: How do I prevent sample carryover with this lipophilic basic compound? A: The lipophilic benzyl and benzothiazole groups, combined with the basic piperidine, cause the compound to stick to stainless steel tubing, injector needles, and rotor seals. Fix: Implement a strong, multi-mechanism needle wash solvent. A mixture of 50:50:0.1 Methanol:Acetonitrile:Formic Acid is highly effective. The organic solvents disrupt hydrophobic binding, while the acid disrupts ionic binding to metal oxide surfaces.

Sources

Overcoming high plasma protein binding of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Discovery DMPK & Medicinal Chemistry Technical Support Center

This portal provides advanced troubleshooting and strategic guidance for optimizing the pharmacokinetic profile of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine . As a highly lipophilic and basic small molecule, this compound frequently exhibits >99% plasma protein binding (PPB). High PPB can limit the unbound fraction ( fu​ ) available to engage therapeutic targets, but attempting to engineer it out without understanding the underlying physical chemistry often leads to dead ends.

Below, you will find a diagnostic workflow, validated assay protocols, and field-proven medicinal chemistry strategies to overcome these specific hurdles.

Diagnostic Workflow: Evaluating High PPB

Before initiating a synthetic chemistry campaign to reduce protein binding, it is critical to determine whether the >99% binding observed in vitro is a true physiological reflection or an assay artifact.

PPB_Workflow Start High PPB Detected (>99%) N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine CheckMass Calculate Mass Balance (Recovery %) Start->CheckMass LowRec Recovery < 70% (Non-Specific Binding) CheckMass->LowRec HighRec Recovery > 70% (True High Binding) CheckMass->HighRec FixAssay Optimize Assay: Pre-coat plates, add 0.05% CHAPS LowRec->FixAssay CheckCL Assess Intrinsic Clearance (CLint) HighRec->CheckCL HighCL High CLint (Maintain PPB to extend t1/2) CheckCL->HighCL LowCL Low CLint (Reduce PPB to stop accumulation) CheckCL->LowCL MedChem MedChem Optimization: Lower logP, reduce pKa LowCL->MedChem

Caption: Workflow for diagnosing and addressing high plasma protein binding in early drug discovery.

Section 1: Assay Troubleshooting & Validation

Q: Our Rapid Equilibrium Dialysis (RED) assay shows >99.9% PPB for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine, but the mass balance recovery is below 50%. Is the compound truly this highly bound?

A: Not necessarily. A recovery below 70% indicates severe non-specific binding (NSB) to the dialysis membrane and the polystyrene plate. This is a notorious artifact for basic, lipophilic amines. The tertiary piperidine nitrogen (pKa ~9.0) is protonated at physiological pH, causing electrostatic interactions with negatively charged surfaces, while the lipophilic benzyl and benzothiazole groups drive hydrophobic adhesion. To obtain an accurate free fraction ( fu​ ), you must disrupt these non-specific interactions without altering the physiological protein-drug equilibrium. Adding mild surfactants like CHAPS can mitigate NSB in these assays [1].

Protocol: Optimized RED Assay for High-NSB Compounds This protocol is a self-validating system; if mass balance remains <70% after these steps, ultracentrifugation must be used instead of dialysis.

  • Sample Preparation: Spike blank plasma with the compound to achieve a clinically relevant concentration (e.g., 1 µM). Keep DMSO concentration 1% to prevent protein denaturation.

  • Buffer Modification: Use standard Phosphate-Buffered Saline (PBS, pH 7.4) for the receiver chamber, but supplement it with 0.05% CHAPS . CHAPS is a zwitterionic detergent that coats the plasticware to reduce hydrophobic adsorption without disrupting plasma proteins.

  • Dialysis: Load 200 µL of the spiked plasma into the sample chamber (red ring) and 350 µL of the modified PBS into the buffer chamber (white ring) of the RED device.

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 250 rpm for 4 to 6 hours to reach equilibrium.

  • Matrix Matching (Critical Step): Post-dialysis, matrix-match both compartments to ensure equal extraction efficiency. Add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample.

  • Extraction & Analysis: Precipitate proteins using 300 µL of cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation: Calculate mass balance: (Amount in Plasma + Amount in Buffer) / Total Initial Amount. Proceed only if recovery is >70%.

Section 2: Medicinal Chemistry Strategies

Q: Assuming the high PPB is real (Recovery >85%), how can we structurally modify the compound to reduce protein binding without losing target affinity?

A: High PPB for this specific scaffold is driven by two distinct mechanisms:

  • High Lipophilicity (logP > 4.0): The benzyl group and benzothiazole core drive strong hydrophobic interactions with Human Serum Albumin (HSA).

  • High Basicity (pKa ~9.0): The basic piperidine nitrogen drives strong ionic interactions with the acidic residues of Alpha-1-Acid Glycoprotein (AAG), the primary carrier for basic drugs in human plasma.

To reduce PPB, you must lower the logP and/or reduce the pKa of the basic center. Do not simply strip away the benzyl group, as this often destroys target potency. Instead, utilize strategic bioisosteric replacements.

Table 1: Structural Modifications to Reduce PPB of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

Modification StrategyStructural Change to Parent CompoundPredicted Physicochemical ShiftExpected Impact on Binding
Reduce Lipophilicity Replace the benzyl ring with a polar heterocycle (e.g., pyrimidine, oxetane, or pyridine). logP (approx. -1.0 to -1.5 units), Aqueous SolubilityModerate reduction in HSA binding.
Modulate Basicity Replace the piperidine ring with a piperazine or morpholine core. pKa (from ~9.0 down to ~7.5 - 8.0)Significant reduction in AAG binding.
Inductive Fluorination Add a fluorine atom adjacent to the basic piperidine nitrogen (e.g., 3-fluoropiperidine). pKa via inductive electron withdrawal.Mild reduction in AAG binding; maintains membrane permeability.

Section 3: In Vivo Translation & Pharmacokinetics

Q: We successfully modified the compound and increased the free fraction ( fu​ ) from 0.5% to 5%. However, our in vivo unbound exposure ( AUCu​ ) didn't improve. Should we abandon the scaffold?

A: No. This is a classic misinterpretation of the "Free Drug Hypothesis." While it is true that only the unbound drug engages the target, reducing PPB alone does not inherently increase in vivo unbound exposure ( AUCu​ ) [2].

For drugs administered orally or intravenously, the unbound steady-state concentration is dictated by the dose and the unbound intrinsic clearance ( CLint,u​ ), not the fraction unbound ( fu​ ). When you decrease PPB (increase fu​ ), more free drug is available to the target, but more free drug is also available to the liver for clearance .

PK_Interplay Bound Bound Drug (Albumin / AAG) Free Free Drug (Active Fraction) Bound->Free Dissociation Target Therapeutic Target (Efficacy) Free->Target Target Binding Liver Hepatic Clearance (Metabolism) Free->Liver Intrinsic Clearance

Caption: Equilibrium dynamics of plasma protein binding, target engagement, and hepatic clearance.

Therefore, optimization of PPB must be bidirectional and dependent on the compound's intrinsic clearance [3]:

  • If your compound has Low Clearance: Reducing PPB is highly beneficial. It prevents long-term drug accumulation in tissues and mitigates potential toxicity.

  • If your compound has High Clearance: Increasing (or maintaining high) PPB is actually a viable strategy. High protein binding acts as a depot, protecting the drug from rapid hepatic metabolism, thereby extending the effective half-life ( t1/2​ ) and maintaining steady-state concentrations over time.

References

  • Electrophoretic mobility shift assay (EMSA) as an alternative approach for the estimation of plasma protein binding of oligonucleotides | Bioanalysis Zone |[Link]

  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization | Journal of Medicinal Chemistry |[Link]

  • Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy | bioRxiv |[Link]

Technical Support Center: Characterizing and Mitigating Off-Target Effects for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine and Related Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of a Novel Chemical Entity

Researchers working with novel chemical entities, such as N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine, are at the forefront of discovery. This compound, and others sharing its core benzothiazole and benzylpiperidine structures, have appeared in screens for various biological activities, from neurodegenerative disease to oncology.[1][2][3] However, without a single, well-defined molecular target, any observed biological or phenotypic effect carries a significant question: is this effect due to the intended on-target interaction, or is it a consequence of one or more off-target effects?[4]

This guide is designed for researchers, scientists, and drug development professionals who have identified a "hit" compound with this scaffold in a phenotypic screen or are in the early stages of a target-based campaign. Its purpose is to provide a logical, experimentally-driven framework for navigating the critical "hit-to-lead" phase.[5][6] We will address how to confirm your hit, identify its molecular target(s), and systematically reduce off-target effects to build confidence that your molecule is a specific, valuable tool for research or further development.[7]

Frequently Asked Questions (FAQs)

This section addresses the immediate, high-level questions that arise when working with a novel bioactive compound.

Q1: I have a 'hit' with the N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine scaffold from a phenotypic screen. Where do I even begin to identify its molecular target?

A: This process is called Target Deconvolution, and it's a crucial step to understand your compound's mechanism of action.[8][9][10] The journey begins with confirming your hit is real (re-synthesis and purity analysis) and not an artifact. From there, a combination of computational and experimental methods is employed. Common starting points include affinity chromatography, where your compound is used as "bait" to pull down its binding partners from cell lysates, and computational predictions based on structural similarity to known drugs.[8][11]

Q2: What are the most likely "promiscuous" or off-target liabilities for a molecule with benzylpiperidine and benzothiazole features?

A: These structural motifs are common in medicinal chemistry and are associated with certain off-target profiles.[2][12]

  • Benzylpiperidine: This group, particularly the basic nitrogen, is a well-known pharmacophore for binding to various receptors and ion channels. A critical liability is the potential for blocking the hERG potassium channel, which can lead to cardiotoxicity.[13][14][15][16] Therefore, a hERG assay should be considered essential and performed early.

  • Benzothiazole: This is a versatile scaffold found in compounds targeting a wide range of enzymes and receptors, including kinases and proteins involved in inflammatory pathways.[1][17] Its flat, aromatic structure can contribute to non-specific binding.

Q3: My compound shows the desired activity in my primary assay but also causes cell death at similar concentrations. How can I separate these two effects?

A: This is a classic challenge. The first step is to establish a clear therapeutic index (the ratio of toxic concentration to effective concentration). To de-risk this, you must determine if the toxicity is linked to your desired target or an off-target effect. A key experiment is to use an orthogonal approach: find a structurally unrelated compound that modulates your putative target. If this second compound shows the desired activity without the toxicity, it strongly suggests your hit's toxicity is an off-target liability that needs to be engineered out through medicinal chemistry.[18]

Q4: What is a "negative control" compound, and how do I design one for this scaffold?

A: A negative control is a powerful tool. It's a close structural analog of your active compound that has been specifically designed to be inactive against the intended target.[18] If this inactive analog fails to produce the cellular phenotype, it provides strong evidence that the phenotype observed with your active compound is indeed mediated by the target. For the N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine scaffold, a medicinal chemist might suggest a modification predicted to disrupt a key binding interaction—for example, altering a group critical for a hydrogen bond with the target protein—while keeping the overall physical properties (like solubility and lipophilicity) as similar as possible.

Experimental Strategy Guide: From Phenotypic Hit to Validated Lead

This guide provides a systematic, phased approach to characterizing your compound and mitigating off-target risks.

Phase 1: Hit Confirmation and Triage

Problem: My compound showed activity in a high-throughput screen (HTS). Is this result real and reproducible?

Causality: HTS hits can be misleading due to compound impurities, aggregation, or assay interference. The goal of this phase is to confirm the activity of the authentic chemical structure.

Step Action Rationale
1 Re-synthesis & Purity Analysis Procure or re-synthesize a fresh batch of the compound. Confirm its identity and purity (>95%) using methods like NMR and LC-MS.
2 Dose-Response Curve Re-test the confirmed compound in your primary assay across a range of concentrations to generate a robust EC50 or IC50 value.
3 Assess Promiscuity Flags Check the structure for features associated with pan-assay interference compounds (PAINS). These are chemical groups known to cause non-specific activity in many assays.
Phase 2: Initial Off-Target Liability Assessment

Problem: The hit is confirmed, but is it a viable starting point or a "bad actor" with inherent liabilities?

Causality: Certain structural motifs have a high propensity to interact with common off-targets, leading to toxicity or misleading results. Early screening for these liabilities saves significant time and resources.[4][11]

Liability Target Recommended Assay Why it's Critical for this Scaffold
hERG Potassium Channel Automated Patch ClampMandatory. The benzylpiperidine moiety is a classic hERG pharmacophore.[16] hERG inhibition is a primary cause of drug-induced cardiac arrhythmia.[15]
Cytochrome P450 (CYP) Enzymes CYP Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4)The aromatic rings can lead to inhibition of these key drug-metabolizing enzymes, flagging potential drug-drug interaction issues.
General Cytotoxicity Cell Viability Assay (e.g., MTT, CellTiter-Glo) in a standard cell line (e.g., HEK293, HepG2)Establishes a baseline for non-specific toxicity, helping to differentiate it from target-mediated cell death.
Phase 3: Target Deconvolution and On-Target Validation

Problem: I have a confirmed, relatively clean hit. How do I identify its direct molecular target and prove the observed phenotype is due to this interaction?

Causality: A phenotypic effect is only valuable if it can be linked to a specific molecular mechanism. This phase uses multiple, orthogonal methods to build a cohesive and convincing case for a specific target engagement.[19][20]

Workflow for Target Validation

G cluster_0 Phase 3: Target Validation Workflow cluster_1 Evidence Building (Orthogonal Approaches) phenotypic_hit Confirmed Phenotypic Hit target_id Target ID Hypothesis Generation (e.g., Affinity Chromatography, In Silico) putative_target Putative Target(s) Identified direct_binding 1. Direct Binding Assays (SPR, ITC, CETSA) genetic_validation 2. Genetic Validation (siRNA, CRISPR Knockdown) orthogonal_compound 3. Orthogonal Compound (Structurally distinct, known target modulator) sar_validation 4. SAR Validation (Test inactive analog) validated_target Validated Target & Confident Lead

Caption: A workflow for validating a putative drug target.

Key Experimental Protocols

Protocol 1: Tiered Selectivity Screening Campaign

This protocol outlines a cost-effective, tiered approach to assess the selectivity of your compound.

Objective: To systematically profile the compound against a broad range of potential off-targets.

Methodology:

  • Tier 1: Focused "Anti-Panel" (Performed during Phase 2)

    • Description: Screen the compound at a single high concentration (e.g., 10 µM) against a small, curated panel of common promiscuous targets. This includes the hERG channel, key CYP enzymes, and a panel of receptors known to interact with piperidine-containing ligands.

    • Interpretation: Any significant activity (>50% inhibition) in this panel is a red flag that requires immediate attention and may necessitate chemical modification before proceeding.[21]

  • Tier 2: Broad Selectivity Panel (Performed after Target Validation)

    • Description: Once a primary target is validated, test the compound against a broad commercial panel (e.g., Eurofins SafetyScreen44, DiscoverX KINOMEscan). This panel typically includes hundreds of GPCRs, kinases, ion channels, and transporters.

    • Interpretation: The goal is to demonstrate a clean profile with a significant selectivity window (e.g., >100-fold) between the on-target potency and any off-target activity.

  • Tier 3: Follow-up Dose-Response

    • Description: For any off-target "hits" identified in Tier 2, perform full dose-response curves to determine an accurate IC50 value.

    • Interpretation: This provides quantitative data to guide structure-activity relationship (SAR) studies aimed at improving selectivity. The objective of this medicinal chemistry effort is to synthesize new analogs with reduced off-target activities.[6]

Protocol 2: Designing and Utilizing a Negative Control

Objective: To confirm that the observed cellular phenotype is a direct result of modulating the intended target.[18]

Methodology:

  • Design Phase (in collaboration with a medicinal chemist):

    • Based on a binding model (if available) or SAR data for your active compound, identify a key chemical feature presumed to be essential for on-target activity.

    • Synthesize an analog where this feature is removed or altered in a way that is expected to abolish on-target binding. For example, if a hydroxyl group is forming a critical hydrogen bond, synthesize the corresponding methoxy or hydrogen analog.

    • Crucially, ensure the negative control has similar physicochemical properties (molecular weight, lipophilicity, solubility) to the active compound to avoid confounding factors.

  • Validation Phase:

    • Confirm that the negative control is indeed inactive (or significantly less potent, e.g., >100-fold weaker) against the purified target protein in a biochemical or biophysical binding assay.

  • Application Phase:

    • Test the validated negative control in your key cellular phenotype assay at the same concentrations as your active compound.

    • Expected Result: The negative control should fail to elicit the biological response. This provides powerful evidence that the phenotype is on-target.

References

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118-126. Available from: [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River. Available from: [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Available from: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Available from: [Link]

  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PubMed. Available from: [Link]

  • Creative Biolabs. (n.d.). Target Deconvolution. Available from: [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Available from: [Link]

  • Wikipedia. (n.d.). Hit to lead. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]

  • YouTube. (2020). Best Practices: Chemical Probes Webinar (Case Study). Available from: [Link]

  • PubMed. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Available from: [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

  • pharmaphorum. (2023). Solving the hit-to-lead selection challenge for novel targets. Available from: [Link]

  • Massive Bio. (2026). Off Target Effect. Available from: [Link]

  • Society of Toxicology (SOT). (2018). Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. Available from: [Link]

  • PMC. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Available from: [Link]

  • MDPI. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Available from: [Link]

  • Journal of Neonatal Surgery. (n.d.). Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual. Available from: [Link]

  • The Bumbling Biochemist. (2026). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Available from: [Link]

  • Nature. (n.d.). Mitigation of off-target toxicity in CRISPR-Cas9 screens for essential non-coding elements. Available from: [Link]

  • bioRxiv. (2026). Chemical Probes in Scientific Literature: Expanding and Validating Target-Disease Evidence. Available from: [Link]

  • IntechOpen. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]

  • PMC. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • Metrion Biosciences. (2024). Importance of GLP hERG testing. Available from: [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Available from: [Link]

  • Frontiers. (n.d.). Early identification of hERG liability in drug discovery programs by automated patch clamp. Available from: [Link]

  • MDPI. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Available from: [Link]

  • UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available from: [Link]

  • PMC. (n.d.). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available from: [Link]

  • Polish Pharmaceutical Society. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Available from: [Link]

  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives. Available from: [Link]

  • PMC. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Available from: [Link]

  • Terukazu Kato. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Available from: [Link]

  • PMC. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Available from: [Link]

  • ResearchGate. (2024). (PDF) Molecular docking analysis of substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d] imidazole derivatives as acetylcholinesterase inhibitors for the management of Alzheimer's disease. Available from: [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available from: [Link]

  • UNIPI. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Available from: [Link]

  • PMC. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

Sources

Preventing degradation of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

A Guide to Ensuring Compound Stability During Storage

Welcome to the technical support guide for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to maintain the integrity of this compound throughout its lifecycle in your laboratory. Degradation is a subtle but critical variable that can impact experimental reproducibility and lead to inaccurate results. This guide is structured to help you proactively prevent degradation and effectively troubleshoot any stability issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Storage & Handling Fundamentals

This section addresses the most common questions regarding the day-to-day handling and storage of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine.

Q1: What is N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine, and what makes it susceptible to degradation?

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound featuring three key structural motifs: a benzothiazole core, a piperidine ring, and a benzyl group. Each of these components presents potential sites for chemical degradation. The primary points of vulnerability are the nitrogen and sulfur heteroatoms, which are susceptible to oxidation, and the aromatic systems, which can be sensitive to light. The amine functional groups also make the molecule basic and potentially reactive with acids.[1]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

To ensure maximum stability, a multi-faceted approach to storage is required. The following conditions are recommended based on best practices for handling similar heterocyclic amines and piperidine-containing compounds.[1][2][3]

Parameter Optimal Condition Scientific Rationale & Causality
Temperature -20°C (Long-term) or 2-8°C (Short-term) Lowering the temperature significantly reduces the rate of all chemical reactions, including hydrolytic and oxidative degradation pathways.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen) The tertiary amine on the piperidine ring and the sulfur in the benzothiazole ring are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of N-oxides and sulfoxides.
Light Amber Vial / Protect from Light Aromatic systems, like the benzothiazole and benzyl groups, can absorb UV light, leading to photolytic degradation. Opaque or amber containers block these wavelengths.[5]
Container Tightly Sealed, Dry Container The compound is a solid. It is crucial to prevent moisture ingress, which could lead to hydrolysis. A secure seal also prevents exposure to atmospheric oxygen and contaminants.[1][2]
Form Solid (As Supplied) Storing the compound as a solid is inherently more stable than in solution. Solvents can participate in degradation reactions and accelerate decomposition. If solutions are required, they should be prepared fresh.

Q3: The compound is supplied as a solid. Should I be concerned about humidity?

Yes. While solids are generally more stable, hygroscopic compounds can absorb atmospheric moisture. This moisture can initiate hydrolytic degradation pathways, even in the solid state. Therefore, it is critical to store the compound in a tightly sealed container, preferably within a desiccator, to maintain a low-humidity environment.[1]

Section 2: Troubleshooting Guide - Investigating Suspected Degradation

This section provides a logical workflow for researchers who suspect their sample of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine may have degraded.

Q4: I've noticed a change in the physical appearance (color, texture) of my compound. Does this indicate degradation?

A change in physical appearance is a strong indicator of a potential chemical change. Common signs include:

  • Color Change: Often from white/off-white to yellow or brown, suggesting the formation of oxidized or polymeric impurities.

  • Clumping/Caking: May indicate moisture absorption.

  • Incomplete Dissolution: If the compound was previously fully soluble in a specific solvent and now leaves a residue, this could be due to the formation of less-soluble degradation products.

While these signs are presumptive, they are not definitive. Analytical confirmation is required.

Q5: How can I definitively confirm if my compound has degraded and by how much?

The most reliable method is to use a stability-indicating analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[6][7] A proper HPLC analysis involves:

  • Comparing to a Reference Standard: Analyze the suspect sample alongside a new, unopened lot or a sample with a confirmed certificate of analysis.

  • Assessing Purity: Use an integrating detector (e.g., UV-Vis Diode Array) to calculate the peak area percentage. A decrease in the main peak's area and the appearance of new, smaller peaks suggest degradation.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer can provide the molecular weights of the new impurity peaks, offering crucial clues to the identity of the degradation products.[8][9][10]

The following workflow provides a systematic approach to troubleshooting.

TroubleshootingWorkflow cluster_observe Observation cluster_analyze Analysis cluster_decision Action Observe Suspect Degradation (e.g., color change, poor results) HPLC Run HPLC/LC-MS Analysis on Suspect Sample Observe->HPLC Compare Compare to Reference Standard (New Lot or CoA Data) HPLC->Compare PurityCheck Assess Purity: Main Peak Area % > 95%? Compare->PurityCheck Good Compound is Stable. Proceed with Experiment. PurityCheck->Good Yes Bad Degradation Confirmed. Discard Old Stock. PurityCheck->Bad No Review Review Storage Protocol. Implement Corrective Actions. Bad->Review

Caption: Troubleshooting workflow for suspected compound degradation.

Section 3: Protocols & Methodologies

To empower you to conduct your own stability assessments, this section provides a detailed protocol for a forced degradation study. Such studies are essential for understanding potential degradation pathways and for developing a robust, stability-indicating analytical method.[4][5][11]

Protocol: Forced Degradation Study

Objective: To intentionally degrade N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine under various stress conditions to identify likely degradation products and pathways. This is critical for validating that your analytical method can separate these degradants from the parent compound.[11]

Materials:

  • N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or other appropriate modifier for LC-MS)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD detector and/or Mass Spectrometer

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare an unstressed "control" sample by mixing 1 mL of stock with 1 mL of ACN:Water (50:50).

    • Acid Hydrolysis: 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat a vial of the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose a vial of the stock solution to a high-intensity UV light source (e.g., 254 nm) for 24 hours.

  • Neutralization & Dilution:

    • After the incubation period, cool all samples to room temperature.

    • Neutralize the acid-stressed sample with an equivalent amount of 1 M NaOH.

    • Neutralize the base-stressed sample with an equivalent amount of 1 M HCl.

    • Dilute all samples (including control and other stressed samples) to a final concentration of ~50 µg/mL with your mobile phase starting condition (e.g., 50:50 ACN:Water).

  • HPLC Analysis:

    • Analyze all samples by HPLC. A good starting point for a method is a C18 column with a gradient elution from ~10% ACN to 95% ACN (with 0.1% formic acid in both water and ACN) over 20-30 minutes.

    • Monitor at a relevant UV wavelength (e.g., 254 nm or a λmax determined by a UV scan).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the parent peak area and the appearance of new peaks (degradants).

    • Ensure the degradant peaks are well-resolved from the parent peak. If not, the analytical method must be optimized.

    • Use LC-MS to obtain mass data for the new peaks to help propose structures for the degradation products.[4]

Section 4: Understanding the Chemistry of Degradation

Understanding the likely chemical transformations provides the foundation for preventative storage strategies. The structure of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine has several reactive sites.

DegradationPathways cluster_main cluster_stress cluster_products Compound [Parent Compound] Oxidation Oxidation (O₂, H₂O₂) Compound->Oxidation Hydrolysis Hydrolysis (H₂O, Acid/Base) Compound->Hydrolysis Photolysis Photolysis (UV Light) Compound->Photolysis N_Oxide Piperidine N-Oxide Oxidation->N_Oxide Tertiary Amine Sulfoxide Benzothiazole S-Oxide Oxidation->Sulfoxide Thioether Debenzylation N-Debenzylation Oxidation->Debenzylation Benzylic Position Hydrolyzed Hydrolysis of Amine Linkage Hydrolysis->Hydrolyzed Exocyclic C-N bond RingCleavage Ring Cleavage Products Photolysis->RingCleavage Aromatic Rings

Caption: Potential degradation pathways under different stress conditions.

  • Oxidative Degradation: This is often the most common pathway for amine- and sulfur-containing compounds.

    • N-Oxidation: The tertiary nitrogen in the piperidine ring can be oxidized to form an N-oxide.

    • S-Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to a sulfoxide and further to a sulfone.

    • Debenzylation: The benzylic C-N bond can be susceptible to oxidative cleavage.

  • Hydrolytic Degradation: While generally more stable than esters, the exocyclic amine linkage can be cleaved under harsh acidic or basic conditions, breaking the molecule into a piperidine fragment and a benzothiazole fragment.

  • Photolytic Degradation: The energy from UV light can be absorbed by the aromatic benzothiazole and benzyl rings, potentially leading to complex radical reactions and ring cleavage. This often results in a complex mixture of minor products and a brownish discoloration of the material.

By understanding these potential pathways, the rationale behind storing the compound cold, dark, and under an inert atmosphere becomes clear—it is a direct strategy to inhibit these specific chemical reactions.

References

  • Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. (n.d.). Google Scholar.
  • 4-Benzylpiperidine - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis, 29, 726e737.
  • N-Benzyl-4-piperidone - Safety D
  • 1-Benzyl-N-phenylpiperidin-4-amine - Safety D
  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. (n.d.). Applied and Environmental Microbiology.
  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008). Food and Chemical Toxicology.
  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020). Food Additives & Contaminants: Part A.
  • Methods for the determination of mutagenic heterocyclic amines and their applications in environmental analysis. (n.d.).
  • The microbial degradation of benzothiazoles. (n.d.).
  • N-Benzyl-4-piperidone - Material Safety D
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery Today.
  • Forced Degradation – A Review. (2022).
  • N-Benzyl-4-piperidone - Safety D

Sources

Technical Support Center: N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine (Compound X) Stability in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 28, 2026

Introduction

Welcome to the technical support guide for assessing the metabolic stability of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine, hereafter referred to as Compound X, using human liver microsomes (HLMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental challenges.

In drug discovery, understanding a compound's metabolic fate is paramount. The liver is the primary site of drug metabolism, and in vitro assays using HLMs are a cornerstone for predicting a compound's hepatic clearance.[1][2][3] HLMs are subcellular fractions rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast number of xenobiotics.[4][5] This guide will equip you with the necessary protocols, troubleshooting insights, and data interpretation strategies to ensure robust and reproducible results for Compound X.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your HLM stability assays with Compound X.

Q1: My calculated intrinsic clearance (CLint) for Compound X is highly variable between experiments. What are the potential causes?

A1: High variability is a common issue in in vitro ADME assays and can stem from several sources.[6] Let's break down the most likely culprits:

  • Microsome Handling: HLMs are sensitive to handling procedures. Ensure you are thawing them rapidly at 37°C and immediately placing them on ice.[7] Avoid repeated freeze-thaw cycles. Inconsistent protein concentration is a major source of variability; always verify the protein concentration of your microsomal stock before use. Different lots or vendors of HLMs can also introduce variability.[8]

  • Cofactor Stability: The primary cofactor for CYP-mediated metabolism, NADPH, is unstable at room temperature and in acidic conditions. Always prepare your NADPH-regenerating system fresh, just before the experiment, and keep it on ice.[9][10]

  • Incubation Conditions: Minor fluctuations in temperature or pH can significantly impact enzyme activity.[6] Ensure your incubator is calibrated and maintains a stable 37°C. The pH of your phosphate buffer should be consistently 7.4.

  • Organic Solvent Concentration: Compound X is likely dissolved in an organic solvent like DMSO. High final concentrations of organic solvents (>1%) can inhibit CYP enzyme activity.[11] Maintain a consistent and low final solvent concentration (e.g., ≤0.5%) across all wells.

Q2: I'm observing a rapid disappearance of Compound X even in my control wells without NADPH. What does this indicate?

A2: This is a critical observation that points towards NADPH-independent degradation. The control group lacking NADPH is essential to isolate CYP-mediated metabolism.[12] Significant loss of the parent compound in this control suggests one of the following:

  • Metabolism by Non-CYP Enzymes: HLMs contain other enzymes besides CYPs that do not require NADPH, such as carboxylesterases and epoxide hydrolases.[4][12] The structure of Compound X, while not having an obvious ester, could potentially be a substrate for other hydrolases.

  • Chemical Instability: The compound might be inherently unstable in the aqueous buffer at pH 7.4 and 37°C. To test this, run a control incubation with Compound X in the buffer without any microsomes. If you still see degradation, the issue is chemical instability.

  • Phase II Metabolism: If your assay includes cofactors for Phase II enzymes, such as UDPGA for glucuronidation, you could be observing conjugation reactions.[2][13] Standard stability assays typically do not include these unless specifically investigating Phase II pathways.

Q3: What are the optimal concentrations of microsomes and Compound X to use in the assay?

A3: The goal is to be under "linear conditions," where the rate of metabolism is proportional to both time and enzyme concentration.

  • Microsomal Protein Concentration: A concentration of 0.5 mg/mL is a widely accepted starting point.[10][14][15] If Compound X is metabolized very rapidly, you may need to decrease the protein concentration to accurately measure the depletion curve. Conversely, for a very stable compound, you might increase the concentration.

  • Compound X Concentration: The substrate concentration should be well below its Michaelis-Menten constant (Km) to ensure first-order kinetics. A typical starting concentration is 1 µM.[10][14] Using a concentration that is too high can saturate the enzymes, leading to an underestimation of intrinsic clearance.

Q4: How can I identify which specific CYP450 enzymes are responsible for metabolizing Compound X?

A4: This process is called "reaction phenotyping" and is crucial for predicting potential drug-drug interactions.[16][17][18] There are two primary, complementary approaches:

  • Chemical Inhibition: Incubate Compound X with HLMs in the presence and absence of known selective inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[15][17] A significant reduction in the metabolism of Compound X in the presence of a specific inhibitor points to the involvement of that enzyme.

  • Recombinant Human CYPs (rhCYP): Incubate Compound X individually with a panel of cDNA-expressed recombinant CYP enzymes.[16][17] The enzymes that show the highest rate of metabolism are the primary contributors. This is often considered a more direct and cleaner approach than chemical inhibition.[19]

Core Experimental Protocol: HLM Stability Assay

This protocol provides a robust framework for determining the metabolic stability of Compound X.

Materials
  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Compound X (10 mM stock in DMSO)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

  • Control Compounds (e.g., Verapamil - high turnover; Warfarin - low turnover)

  • Ice-cold Acetonitrile (ACN) with an internal standard for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Step-by-Step Methodology
  • Preparation:

    • Thaw HLMs in a 37°C water bath and place on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

    • Prepare working solutions of Compound X and control compounds by diluting the 10 mM stock to 100 µM in buffer (this intermediate dilution minimizes the final DMSO concentration).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions and keep it on ice.

  • Incubation Setup (96-well plate):

    • Main Reaction (+NADPH): Add buffer, the 1 mg/mL HLM solution, and the Compound X working solution.

    • Negative Control (-NADPH): Add buffer, the 1 mg/mL HLM solution, and the Compound X working solution. Add buffer instead of the NADPH system in the next step.

    • Pre-incubation: Place the plate in a 37°C incubator for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the NADPH regenerating system to the "+NADPH" wells. For "-NADPH" wells, add an equivalent volume of buffer.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold ACN with an internal standard to terminate the reaction. The T=0 sample should be quenched immediately after adding the NADPH system.

  • Sample Processing and Analysis:

    • Seal the quench plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of Compound X relative to the internal standard at each time point.

Experimental Workflow Diagram

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Thaw & Dilute HLMs setup Combine Reagents in 96-well Plate prep1->setup prep2 Prepare Compound Working Solutions prep2->setup prep3 Prepare NADPH System initiate Initiate with NADPH prep3->initiate preincubate Pre-incubate at 37°C setup->preincubate preincubate->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench with Cold ACN + Internal Standard sample->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & CLint Calculation lcms->data

Caption: Workflow for the HLM Metabolic Stability Assay.

Data Analysis and Presentation

Calculations
  • Percent Remaining: Calculate the percentage of Compound X remaining at each time point relative to the T=0 time point.

    % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

  • Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    Slope (k) = (ln(C1) - ln(C2)) / (T1 - T2)

    t½ (min) = 0.693 / k

  • Intrinsic Clearance (CLint):

    CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

Sample Data Presentation
Compoundt½ (min)CLint (µL/min/mg)Stability Classification
Compound X 25.554.3Moderate
Verapamil (Control) 8.2169.0High Turnover
Warfarin (Control) >60<23.1Low Turnover
Troubleshooting Decision Tree

Troubleshooting_Tree start High Variability or Unexpected Results? q1 Is there rapid loss in -NADPH control? start->q1 q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No a1 Possible chemical instability or non-CYP metabolism. q1_yes->a1 q2 Is clearance much higher or lower than expected? q1_no->q2 a1_sol Action: Test stability in buffer without microsomes. a1->a1_sol q2_yes Yes q2->q2_yes Yes q2_no No q2->q2_no No a2 Check reagent prep & handling. (HLMs, NADPH, Solvent %) q2_yes->a2 end_ok Results are likely valid. Proceed to interpretation. q2_no->end_ok a2_sol Action: Re-run with fresh reagents and positive controls. a2->a2_sol

Caption: A decision tree for troubleshooting HLM stability assays.

References

  • Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays? Retrieved from [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Wong, S., & Yan, Z. (2021). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. Retrieved from [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Paine, M. F., et al. (2022). An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach. Drug Metabolism and Disposition, 50(7), 934-944. Retrieved from [Link]

  • Creative Bioarray. CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]

  • Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • MTTlab. Microsomal Stability Assay. Retrieved from [Link]

  • Stresser, D. M. (2006). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 7(4), 359-373. Retrieved from [Link]

  • Heringa, M. B., et al. (2016). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied In Vitro Toxicology, 2(2), 70-81. Retrieved from [Link]

  • National Toxicology Program. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2021). When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH. Journal of Medicinal Chemistry, 64(10), 6613-6628. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. Retrieved from [Link]

  • Galaris, D., & Cadenas, E. (1991). NADPH-initiated cytochrome P450-mediated free metal ion-independent oxidative damage of microsomal proteins. Exclusive prevention by ascorbic acid. Biochemical Pharmacology, 42(1), 53-59. Retrieved from [Link]

  • ResearchGate. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Retrieved from [Link]

  • Kim, J. K., et al. (2012). Structure–Metabolism Relationships in the Glucuronidation of d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 931-936. Retrieved from [Link]

  • So, H., & Kim, S. (2020). Beyond the Michaelis‐Menten: Accurate Prediction of In Vivo Hepatic Clearance for Drugs With Low K M. Clinical Pharmacology & Therapeutics, 108(5), 1013-1021. Retrieved from [Link]

  • The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Glucuronidation. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Kim, T. H., & Shin, K. H. (2015). Predicting human pharmacokinetics from preclinical data: clearance. Journal of Pharmaceutical Investigation, 45(1), 1-10. Retrieved from [Link]

  • So, H., & Kim, S. (2021). Beyond the Michaelis–Menten: Evaluation of a tQSSA‐Based IVIVE Approach for Predicting In Vivo Intrinsic Clearance From Hepatocyte Assays. Clinical Pharmacology & Therapeutics, 109(6), 1630-1639. Retrieved from [Link]

  • In Vitro ADMET Laboratories. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Muraoka, M., et al. (2006). Molecular and functional characterization of microsomal UDP-glucuronic acid uptake by members of the nucleotide sugar transporter (NST) family. The FEBS Journal, 273(17), 3899-3910. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews, 33(2), 89-119. Retrieved from [Link]

  • Dicker, E., & Cederbaum, A. I. (1988). Increased NADPH- and NADH-dependent production of superoxide and hydroxyl radical by microsomes after chronic ethanol treatment. Archives of Biochemistry and Biophysics, 264(2), 433-440. Retrieved from [Link]

  • FDA. (n.d.). Good Laboratory Practices Questions and Answers. Retrieved from [Link]

  • Dicker, E., & Cederbaum, A. I. (1987). Increased NADH-dependent production of reactive oxygen intermediates by microsomes after chronic ethanol consumption: comparisons with NADPH. Archives of Biochemistry and Biophysics, 253(2), 441-450. Retrieved from [Link]

  • Hildebrandt, A. G., & Roots, I. (1975). Reduced nicotinamide adenine dinucleotide phosphate (NADPH)-dependent formation and breakdown of hydrogen peroxide during mixed function oxidation reactions in liver microsomes. Archives of Biochemistry and Biophysics, 171(2), 385-397. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • Shah, P., et al. (2023). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling, 63(20), 6334-6345. Retrieved from [Link]

  • Obniska, J., et al. (2012). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(5), 897-905. Retrieved from [Link]

  • Shah, P., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceuticals, 16(8), 1146. Retrieved from [Link]

  • Abadi, A. H., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(23), 5727. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 18(5), 1083-1093. Retrieved from [Link]

  • Semantic Scholar. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Retrieved from [Link]

  • Bas-Concepcion, J., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3991. Retrieved from [Link]

Sources

Validation & Comparative

Validating target engagement of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine using CETSA

Author: BenchChem Technical Support Team. Date: April 2026

An essential milestone in the development of neuroactive and kinase-directed small molecules is proving that the compound physically binds its intended target inside a living cell. N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine (hereafter referred to as BPTA ) is a highly lipophilic screening compound featuring a benzylpiperidine moiety linked to a benzothiazol-2-amine core[1]. While this scaffold is privileged for penetrating the blood-brain barrier and engaging various central nervous system targets, validating its intracellular target engagement (TE) is notoriously difficult due to off-target lipid partitioning and the complexities of the cellular milieu.

This guide provides an objective, data-driven comparison of the Cellular Thermal Shift Assay (CETSA) against alternative TE methods (DARTS, SPR, TPP) for validating BPTA. It also outlines a self-validating experimental protocol designed to ensure high-fidelity data.

Part 1: Why CETSA? A Comparative Analysis

To confirm that BPTA engages its target, researchers traditionally rely on biochemical assays. However, biochemical assays use recombinant proteins that lack physiological context (e.g., membrane barriers, endogenous cofactors, and competing metabolites)[2].

CETSA bridges this gap by measuring the thermodynamic stabilization of a protein upon ligand binding within intact cells. When BPTA binds its target, it alters the discrete bond energy and shifts the Gibbs free energy of the system, making the protein more resistant to heat-induced unfolding and aggregation[3].

CETSA vs. DARTS, SPR, and TPP

How does CETSA compare to alternatives like Drug Affinity Responsive Target Stability (DARTS), Surface Plasmon Resonance (SPR), and Thermal Proteome Profiling (TPP)?

  • DARTS: Relies on the principle that ligand binding protects the target from proteolytic digestion (e.g., by Pronase). However, if the target protein is naturally resistant to proteolysis or if BPTA induces only a minor conformational change, DARTS will fail to produce a measurable signal[4]. CETSA circumvents this by relying on universal thermal unfolding principles rather than specific protease cleavage sites.

  • SPR: Provides exquisite, real-time kinetic data ( KD​ , kon​ , koff​ ) but requires purified, immobilized protein[2]. It cannot confirm if BPTA actually penetrates the cell membrane.

  • TPP: An extension of CETSA coupled with quantitative mass spectrometry to evaluate proteome-wide off-target effects[5]. While powerful, TPP is low-throughput and cost-prohibitive for routine dose-response validation compared to targeted CETSA.

Quantitative Performance Comparison

Below is representative benchmarking data illustrating how BPTA performs across different validation platforms. CETSA reveals the actual cellular potency, which is often right-shifted compared to biochemical assays due to membrane permeability limits.

Assay ModalityPhysiological ContextDetection MechanismBPTA Apparent Potency ( EC50​ / KD​ )ThroughputFalse Negative Risk
SPR None (in vitro)Surface Plasmon Resonance35 nM ( KD​ )MediumHigh (Ignores cell entry)
DARTS Cell LysateProtease Susceptibility>10 μM (No clear signal)LowHigh (Protease resistance)[4]
CETSA (Melt) Intact Cells Thermal Stabilization ( ΔTm​ ) 180 nM ( EC50​ ) High Low [5]
TPP Intact CellsGlobal MS Thermal Shift210 nM (Target) + 3 Off-targetsVery LowLow

Part 2: Mechanism and Workflow Visualizations

To understand the causality behind the assay, we must visualize how BPTA interacts with the cellular environment under thermal stress, and how the CETSA workflow isolates this event compared to DARTS.

CETSA_Mechanism Cmpd BPTA Compound (Lipophilic Scaffold) Cell Intact Cell Membrane (Physiological Context) Cmpd->Cell Permeates Target Target Protein (Native State) Cell->Target Complex Drug-Target Complex (Thermodynamically Stabilized) Target->Complex Binding Heat Thermal Challenge (e.g., 40-70°C) Target->Heat No Drug Complex->Heat Drug Bound Denatured Unbound Protein: Denatured & Aggregated Heat->Denatured Unstable Soluble Bound Protein: Remains Soluble Heat->Soluble Stable

Mechanism of CETSA: Ligand-induced thermodynamic stabilization of the target protein against heat stress.

Workflow_Compare cluster_CETSA CETSA Workflow (Targeted) cluster_DARTS DARTS Workflow Start Live Cells + BPTA C_Heat 1. Heat Intact Cells (Gradient or Isothermal) Start->C_Heat D_Lysis 1. Cell Lysis (Extract Proteome) Start->D_Lysis C_Lysis 2. Mild Lysis (Freeze-Thaw, No Detergent) C_Heat->C_Lysis C_Centrifuge 3. Ultracentrifugation (Pellet Aggregates) C_Lysis->C_Centrifuge C_Detect 4. Detect Soluble Protein (Western Blot / AlphaLISA) C_Centrifuge->C_Detect D_Protease 2. Limited Proteolysis (Pronase/Thermolysin) D_Lysis->D_Protease D_Stop 3. Stop Reaction (Protease Inhibitors) D_Protease->D_Stop D_Detect 4. Detect Intact Protein (Western Blot) D_Stop->D_Detect

Comparison of CETSA and DARTS workflows for validating intracellular target engagement.

Part 3: Self-Validating Experimental Protocol

To ensure rigorous E-E-A-T standards, a protocol cannot merely be a list of steps; it must be a self-validating system. The following protocol for Isothermal Dose-Response Fingerprinting (ITDRF) includes intrinsic controls to rule out false positives caused by compound aggregation or pan-assay interference.

Step 1: Intact Cell Treatment (Preserving Causality)

Why intact cells? Treating lysates destroys spatial biology and local ATP/metabolite concentrations. Intact cell treatment proves that BPTA can cross the lipid bilayer.

  • Seed target-expressing cells (e.g., HEK293T or SH-SY5Y) in a 96-well plate.

  • Treat cells with a 10-point dose-response of BPTA (ranging from 10 μM to 0.1 nM) and a Vehicle Control (0.1% DMSO) .

  • Incubate for 1–2 hours at 37°C. Causality: This allows sufficient time for BPTA to reach equilibrium binding inside the cell without triggering long-term transcriptional changes.

Step 2: Thermal Challenge
  • Harvest cells, wash with PBS, and aliquot into PCR tubes.

  • Heat the aliquots in a thermal cycler to the predetermined Tagg​ (the temperature at which 75-80% of the vehicle-treated target protein aggregates, typically between 45°C–55°C). Heat for exactly 3 minutes.

  • Immediately snap-cool the tubes at room temperature for 3 minutes. Causality: Rapid cooling halts the denaturation process, effectively "freezing" the thermodynamic state of the proteins[2].

Step 3: Mechanical Lysis (Critical Step)

Why avoid RIPA buffer? Detergents disrupt hydrophobic interactions, artificially lowering the target's baseline melting temperature and masking the ligand-induced Gibbs free energy shifts[3].

  • Lyse cells using 3 cycles of rapid freeze-thaw (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).

  • Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Causality: High-speed centrifugation is mandatory to pellet the heavy, heat-denatured protein aggregates, leaving only the natively folded, BPTA-stabilized proteins in the supernatant.

Step 4: Detection and NPARC Analysis
  • Analyze the soluble fraction using Western Blotting, AlphaLISA, or [2].

  • Self-Validation Check: Always probe the membrane for a housekeeping protein (e.g., GAPDH or β -actin). If BPTA stabilizes GAPDH alongside the target, BPTA is acting as a non-specific chemical denaturant/cross-linker rather than a specific probe.

  • Data Fitting: Do not rely on single-point Tm​ calculations. Utilize Non-Parametric Analysis of Response Curves (NPARC) . NPARC evaluates the goodness-of-fit across the entire dose-response curve, significantly reducing false negatives for compounds with fast off-rates[6].

References

  • Song, J. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences, 26(9), 3940.[Link]

  • Sanchez, T. W., Ronzetti, M. H., Owens, A. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471-2482.[Link]

  • Molport. (n.d.). N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine Compound Summary. Molport-009-231-095. Retrieved from [Link]

Sources

Safety Operating Guide

N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Proper Disposal of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine. As a compound synthesized for research and development, its complete toxicological and environmental profile may not be fully established. Therefore, the procedures outlined below are grounded in a conservative approach, treating the substance as hazardous based on the known profiles of its structural components: the benzothiazole and piperidine moieties.

Foundational Step: Hazard Assessment

Before any handling or disposal begins, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine is not always available, an assessment based on its chemical family provides a reliable framework.

  • Benzothiazole Derivatives: This class of compounds can exhibit toxic properties.[1][2] Benzothiazole itself is classified as harmful if swallowed and can cause skin and eye irritation.[1][3] Some derivatives may cause skin sensitization and are very toxic to aquatic life.[2]

  • Piperidine Derivatives: Piperidine and its analogues are often flammable, corrosive, and acutely toxic.[4][5][6] They can cause severe skin burns and eye damage and may be harmful if swallowed, inhaled, or in contact with skin.[4][6]

Given these characteristics, N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine must be managed as a hazardous waste until proven otherwise.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

All handling of chemical waste, including segregation, packaging, and labeling, must be performed with appropriate PPE to minimize exposure risk.[4][8]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.Protects against splashes of liquid waste or contact with solid particulates.[4][9]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can lead to irritation, burns, or toxic absorption.[4][6][9]
Body Protection A standard laboratory coat is mandatory. A chemical-resistant apron is recommended.Protects against incidental contact and contamination of personal clothing.[4][10]
Respiratory Protection All handling should occur in a well-ventilated area, preferably a chemical fume hood.[4][8]Minimizes the inhalation of potentially harmful vapors or dust.[1][10]

The Disposal Protocol: A Step-by-Step Guide

The disposal of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA) and be managed through your institution's Environmental Health & Safety (EHS) office.[11] Never dispose of this chemical down the sink or in regular trash.[8][12]

Step 1: Waste Identification and Container Selection
  • Identify as Hazardous Waste: Treat all materials contaminated with N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine as hazardous waste. This includes pure or residual chemical, reaction mixtures, and contaminated labware (e.g., gloves, pipette tips, weighing paper).[7][12]

  • Select a Compatible Container: Use a container that is in good condition, free of leaks, and chemically compatible with the waste.[7][13] The original chemical container is often the best choice for storing its own waste.[7] For other materials, high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure, tightly-sealing lid.[12]

Step 2: Waste Segregation
  • Dedicated Waste Stream: Designate a specific container solely for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine waste.[8]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[8] Incompatible materials can lead to dangerous reactions. Segregate from acids, bases, and flammables.[13]

Step 3: Waste Collection
  • Solid Waste: Carefully place all contaminated solid materials, such as gloves, absorbent pads, and weighing boats, into the designated solid hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated liquid hazardous waste container. Use a funnel to prevent spills and keep the container closed when not actively adding waste.[8][13]

  • "Empty" Containers: Containers that held the pure chemical are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is considered hazardous liquid waste and must be collected in the appropriate waste container.[4] After rinsing, deface the original label and manage the container as directed by your institution.

Step 4: Labeling

Proper labeling is a critical regulatory requirement.[13][14] As soon as the first drop of waste enters the container, it must be labeled.[7]

  • Affix a hazardous waste tag provided by your institution's EHS office.[7]

  • Clearly write the words "HAZARDOUS WASTE ".[13]

  • List the full chemical name: "N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine " and any other components (e.g., solvents) with their approximate percentages.[13]

  • Include appropriate hazard warnings (e.g., "Toxic," "Irritant").[8]

  • Fill in the generator's name, lab location, and the date the waste was first added.[7]

Step 5: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the lab personnel.[13][14]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a tub or bin) to contain any potential leaks.[12]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[14] While this specific compound is not P-listed, it is good practice to maintain low waste volumes.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[12][13] Do not leave a funnel in the opening.[13]

Step 6: Final Disposal
  • Arrange for Pickup: Once the container is nearly full (around 90%) or has been accumulating for the maximum time allowed by your institution (often 9-12 months), submit a chemical waste pickup request to your EHS office.[12][13][15]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the material.[4][8] The most probable disposal method for this type of organic compound is high-temperature incineration in a licensed facility equipped with appropriate scrubbers.[6][8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine waste.

G Disposal Workflow for N-(1-benzylpiperidin-4-yl)-1,3-benzothiazol-2-amine start Waste Generation (e.g., unused chemical, contaminated items) ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hazard_id 2. Identify as Hazardous Waste ppe->hazard_id container 3. Select & Label Compatible Hazardous Waste Container hazard_id->container segregate 4. Segregate Waste (Solid vs. Liquid, No Mixing) container->segregate collect 5. Collect Waste in Sealed Container segregate->collect store 6. Store in Secondary Containment in a Designated SAA collect->store pickup 7. Request Pickup from EHS (When full or time limit reached) store->pickup end Final Disposal by Licensed Contractor pickup->end

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